molecular formula C7H5NO5 B15567170 Enaminomycin A

Enaminomycin A

货号: B15567170
分子量: 183.12 g/mol
InChI 键: QJFZKSRLKQBTDQ-RITPCOANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Enaminomycin A is a member of cyclohexenones.
This compound has been reported in Streptomyces baarnensis and Streptomyces fimicarius with data available.

属性

分子式

C7H5NO5

分子量

183.12 g/mol

IUPAC 名称

(1S,6R)-2-hydroxy-4-imino-5-oxo-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid

InChI

InChI=1S/C7H5NO5/c8-2-1(7(11)12)3(9)5-6(13-5)4(2)10/h5-6,8-9H,(H,11,12)/t5-,6+/m1/s1

InChI 键

QJFZKSRLKQBTDQ-RITPCOANSA-N

产品来源

United States

Foundational & Exploratory

Enaminomycin A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin A, a member of the epoxy quinone family of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces baarnensis. First reported in 1978, this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, in addition to cytostatic effects on murine leukemia cells. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, consolidating available data to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. The guide details the fermentation process of Streptomyces baarnensis, the multi-step isolation and purification protocol, and the physicochemical properties of this compound. Methodologies are presented with a focus on reproducibility, and quantitative data is summarized for clarity. Visual diagrams of key experimental workflows are included to facilitate understanding.

Discovery and Producing Organism

This compound, along with its congeners Enaminomycin B and C, was first isolated from the culture broth of Streptomyces baarnensis strain No. 13120.[1] This actinomycete strain was identified as the producing organism through systematic screening for novel antibiotic activities.

Fermentation of Streptomyces baarnensis

The production of this compound is achieved through submerged fermentation of Streptomyces baarnensis. While the exact media composition from the original discovery is not detailed in the available literature, a typical fermentation protocol for Streptomyces species for antibiotic production is outlined below.

Fermentation Protocol

A conventional submerged culture technique is employed for the production of enaminomycins.[1] The fermentation is carried out in large-scale fermentors, with the original report specifying a 30-liter jar fermentor.[1]

Table 1: Representative Fermentation Parameters for Streptomyces Species

ParameterTypical Value/Condition
Carbon Source Glucose, Starch, Glycerol
Nitrogen Source Soybean Meal, Yeast Extract, Peptone
Inorganic Salts CaCO₃, K₂HPO₄, MgSO₄·7H₂O, NaCl
pH 6.8 - 7.2
Temperature 28 - 30 °C
Aeration 0.5 - 1.5 vvm (volume of air per volume of medium per minute)
Agitation 200 - 400 rpm
Fermentation Time 5 - 10 days

Note: These are representative parameters and would require optimization for maximal this compound production.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving centrifugation, adsorption chromatography, and size-exclusion chromatography.[1]

Experimental Workflow for Isolation and Purification

experimental_workflow Fermentation_Broth Fermentation Broth of S. baarnensis Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet (discarded) Centrifugation->Cell_Pellet Activated_Carbon Activated Carbon Column Chromatography Supernatant->Activated_Carbon Elution Elution with Aqueous Acetone (B3395972) Activated_Carbon->Elution Crude_Extract Crude Enaminomycin Complex Elution->Crude_Extract Sephadex_LH20 Sephadex LH-20 Chromatography Crude_Extract->Sephadex_LH20 Enaminomycin_A Pure this compound Sephadex_LH20->Enaminomycin_A Enaminomycin_B Enaminomycin B Sephadex_LH20->Enaminomycin_B Enaminomycin_C Enaminomycin C Sephadex_LH20->Enaminomycin_C

Caption: Isolation and purification workflow for this compound.

Detailed Protocols

Step 1: Removal of Mycelium The fermentation broth is centrifuged at a sufficient speed and duration to pellet the Streptomyces baarnensis mycelium. The resulting supernatant, containing the secreted enaminomycins, is collected for further processing.

Step 2: Adsorption Chromatography The clarified supernatant is passed through a column packed with activated carbon. The enaminomycins adsorb to the stationary phase. After washing the column to remove unbound impurities, the antibiotics are eluted with a solvent system of aqueous acetone.[1]

Step 3: Size-Exclusion Chromatography The crude extract obtained after elution from the activated carbon column contains a mixture of Enaminomycins A, B, and C. These compounds are separated on a Sephadex LH-20 column. The separation is based on the differential partitioning of the molecules between the stationary and mobile phases.

Note: Specific details such as column dimensions, flow rates, and the precise composition of the aqueous acetone eluent were not provided in the available literature and would need to be empirically determined.

Physicochemical Properties and Structure Elucidation

The structure of this compound was elucidated using a combination of physicochemical methods, including elemental analysis, mass spectrometry, and X-ray crystallography.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅NO₅
Appearance White Amorphous Powder
Melting Point 105 °C (decomposes)
Solubility Soluble in Water, Methanol, DMF, DMSO, Acetone, Chloroform
Structure 4-amino-2,5-dioxo-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrum) and X-ray crystallographic data were not available in the searched literature.

Biological Activity

This compound is the most potent of the enaminomycin compounds, demonstrating a range of biological activities.

Table 3: Biological Activity of this compound

Activity TypeTargetPotencyReference
Antibacterial Gram-positive bacteriaActive
Antibacterial Gram-negative bacteriaActive
Antifungal Plant pathogenic fungiWeakly active
Antineoplastic L1210 mouse leukemia cellsCytostatic effect

Biosynthetic Pathway

The biosynthetic pathway for this compound in Streptomyces baarnensis has not been elucidated in the reviewed literature. The biosynthesis of secondary metabolites in Streptomyces is typically orchestrated by gene clusters encoding enzymes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The elucidation of the this compound biosynthetic gene cluster would be a valuable area for future research, potentially enabling biosynthetic engineering approaches to generate novel analogs.

General Logic for Biosynthetic Pathway Elucidation

biosynthetic_pathway_logic Genome_Sequencing Genome Sequencing of S. baarnensis Bioinformatics Bioinformatic Analysis (antiSMASH, etc.) Genome_Sequencing->Bioinformatics Putative_Cluster Identification of Putative Biosynthetic Gene Cluster Bioinformatics->Putative_Cluster Gene_Knockout Gene Knockout Studies Putative_Cluster->Gene_Knockout Metabolite_Analysis Metabolite Profile Analysis (LC-MS) Gene_Knockout->Metabolite_Analysis Pathway_Confirmation Confirmation of Gene Function and Pathway Metabolite_Analysis->Pathway_Confirmation

Caption: A logical workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

This compound, produced by Streptomyces baarnensis, represents an interesting epoxy quinone antibiotic with a range of biological activities. This guide has summarized the available information on its discovery, fermentation, isolation, and characterization. While the foundational knowledge exists, there are clear opportunities for further research. Specifically, the optimization of fermentation and purification processes to improve yields, the complete elucidation of its biosynthetic pathway to enable genetic engineering, and a more detailed investigation into its mechanism of action and therapeutic potential are all promising avenues for future studies. The methodologies and data presented herein provide a solid starting point for researchers aiming to explore the potential of this natural product.

References

Enaminomycin A: A Technical Guide to its Physico-Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin A is an antibiotic belonging to the epoxy quinone family, produced by the bacterium Streptomyces baarnensis.[1] It exhibits activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a proposed mechanism of action based on its structural class.

Physico-Chemical Properties

The fundamental physico-chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₇H₅NO₅[1][2]
Molecular Weight 183.12 g/mol [1]
Appearance White Amorphous Powder[1]
Melting Point 105 °C (with decomposition)
Solubility Soluble in Water, Methanol, DMF, DMSO, Acetone, Chloroform
Structure 4-amino-2,5-dioxo-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the established method for isolating this compound from Streptomyces baarnensis.

1. Fermentation:

  • Culture Streptomyces baarnensis (strain No. 13120) in a suitable fermentation medium in a 30-liter jar fermentor using conventional submerged culture techniques.

2. Initial Extraction:

  • Centrifuge the culture broth to separate the supernatant from the biomass.

  • Load the supernatant onto a column of activated carbon to adsorb the enaminomycins.

  • Elute the antibiotics from the activated carbon column using aqueous acetone.

3. Chromatographic Separation:

  • Concentrate the eluate containing the crude extract.

  • Separate this compound, B, and C using column chromatography with Sephadex LH-20.

4. Purity Assessment:

  • Analyze the collected fractions using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and pool the fractions containing pure this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Submerged Culture of S. baarnensis Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation Culture Broth Adsorption Adsorption on Activated Carbon Centrifugation->Adsorption Supernatant Elution Elution with Aqueous Acetone Adsorption->Elution Antibiotic-loaded Carbon Column_Chromatography Sephadex LH-20 Column Chromatography Elution->Column_Chromatography Crude Extract Pure_Enaminomycin_A Pure this compound Column_Chromatography->Pure_Enaminomycin_A Separated Fractions

Caption: Workflow for the isolation and purification of this compound.
Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To determine the maximum absorption wavelength (λmax) of this compound.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

    • Use the same solvent as a blank for baseline correction.

    • Scan the absorbance of the solution over a wavelength range of 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance. Enaminones typically exhibit absorption in the range of 292-315 nm in aqueous media.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure of this compound by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

  • Instrumentation: A high-field NMR spectrometer.

  • Procedure:

    • Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). For enaminones, the ¹³C chemical shifts for the carbonyl carbon of the enaminone and the enolic carbon of the enol tautomer typically fall in the ranges of 179–191 ppm and 161–171 ppm, respectively.

Proposed Mechanism of Action

As a member of the quinone family of antibiotics, this compound is proposed to exert its antibacterial effects by interfering with DNA replication. The mechanism is likely analogous to that of other quinolone antibiotics, which target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and subsequent cell death.

G Enaminomycin_A This compound Bacterial_Cell Bacterial Cell Enaminomycin_A->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase Enaminomycin_A->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Enaminomycin_A->Topoisomerase_IV Inhibits Bacterial_Cell->DNA_Gyrase Bacterial_Cell->Topoisomerase_IV DNA_Supercoiling Relaxation of DNA Supercoils DNA_Gyrase->DNA_Supercoiling Catalyzes DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Topoisomerase_IV->DNA_Supercoiling Catalyzes Topoisomerase_IV->DNA_Replication_Inhibition Replication_Fork Replication Fork Replication_Fork->DNA_Supercoiling DNA_Fragmentation DNA Fragmentation DNA_Replication_Inhibition->DNA_Fragmentation Cell_Death Bacterial Cell Death DNA_Fragmentation->Cell_Death

Caption: Proposed mechanism of action for this compound.

References

Enaminomycin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Enaminomycin A, a novel antibiotic belonging to the epoxy quinone family. The document details the key analytical techniques employed to determine its molecular structure and summarizes its known spectroscopic and physicochemical properties. This guide is intended for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in the discovery and characterization of new antimicrobial agents.

Introduction

This compound is a naturally occurring antibiotic produced by the bacterium Streptomyces baarnensis 13120. It exhibits activity against both Gram-positive and Gram-negative bacteria.[1][] Early investigations into its chemical nature revealed a unique molecular framework possessing epoxy, primary amine, and carboxylic acid functionalities within a compact structure.[1] The complete structural determination of this compound was a critical step in understanding its mode of action and potential for further development.

Structure Elucidation

The definitive structure of this compound was established as 4-amino-2,5-dioxo-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid . This was accomplished through a combination of physicochemical analyses and X-ray crystallography.[3]

Molecular Formula Determination

The molecular formula of this compound was determined to be C₇H₅NO₅ through elemental analysis and mass spectrometry.[1] This foundational data provided the basis for subsequent spectroscopic and crystallographic analyses.

Spectroscopic Analysis

While specific, detailed raw spectroscopic data from the original structure elucidation is not widely available in the public domain, the primary literature indicates that nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were key techniques used to characterize this compound and its analogues.[3]

X-ray Crystallography

The conclusive determination of the three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction analysis.[3] This powerful technique provided unambiguous evidence for the bicyclic epoxy quinone core, the substitution pattern, and the relative stereochemistry of the molecule.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₅NO₅[1]
AppearanceWhite Amorphous Powder[]
Melting Point105 °C (decomposes)[]
SolubilitySoluble in Water, Methanol, DMF, DMSO, Acetone, Chloroform[]

Experimental Protocols

Detailed experimental protocols from the original structure elucidation studies are not available in the accessible literature. However, a general workflow for the structure elucidation of a novel natural product like this compound is outlined below.

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product typically follows a logical progression of analytical techniques. The following diagram illustrates a representative workflow.

G General Workflow for Natural Product Structure Elucidation cluster_0 Isolation & Purification cluster_1 Preliminary Analysis cluster_2 Structural Characterization cluster_3 Final Structure Fermentation Bacterial Fermentation (Streptomyces baarnensis) Extraction Extraction of Crude Product Fermentation->Extraction Chromatography Chromatographic Purification (e.g., Column Chromatography) Extraction->Chromatography MS Mass Spectrometry (Molecular Formula Determination) Chromatography->MS Elemental_Analysis Elemental Analysis Chromatography->Elemental_Analysis NMR NMR Spectroscopy (1H, 13C, 2D NMR) (Connectivity & Stereochemistry) MS->NMR Elemental_Analysis->NMR XRay X-ray Crystallography (3D Structure Determination) NMR->XRay Structure This compound Structure XRay->Structure

Caption: A generalized workflow for the isolation and structure elucidation of a natural product like this compound.

Conclusion

The structure of this compound was rigorously established through a combination of mass spectrometry, elemental analysis, and definitively by X-ray crystallography. While detailed spectroscopic data from the original studies are not readily accessible, the confirmed structure provides a crucial foundation for ongoing research into its antibacterial mechanism, synthesis of analogues, and potential therapeutic applications. Further studies to fully characterize its spectroscopic properties using modern high-resolution instrumentation would be of significant value to the scientific community.

References

Uncharted Territory: The Biosynthetic Pathway of Enaminomycin A in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Executive Summary

Enaminomycin A is an antibiotic produced by Streptomyces baarnensis. Despite the identification of its chemical structure and the producing organism, the biosynthetic pathway responsible for its formation remains unelucidated in publicly available scientific literature. This technical guide consolidates the existing knowledge on this compound and presents a generalized framework for the future exploration of its biosynthesis, a critical step for potential bioengineering and the development of novel antibiotic derivatives.

Introduction to this compound

This compound is a member of a trio of related antibiotic compounds, including Enaminomycins B and C, isolated from the fermentation broth of Streptomyces baarnensis.[1][2] Its chemical structure has been identified as 4-amino-2,5-dioxo-7-oxa-bicyclo[3][4]hept-3-ene-3-carboxylic acid, indicating a unique molecular architecture that suggests a novel biosynthetic origin.[4]

Producing Organism, Fermentation, and Isolation

  • Producing Organism : Streptomyces baarnensis strain No. 13120 is the identified producer of the Enaminomycin family of antibiotics.

  • Fermentation : The production of Enaminomycins is achieved through conventional submerged culture techniques.

  • Isolation Protocol : A multi-step process is employed to isolate the compounds from the culture broth:

    • The culture broth is first centrifuged to separate the mycelia from the supernatant.

    • The supernatant containing the antibiotics is then passed through an activated carbon column to adsorb the compounds of interest.

    • Elution from the carbon column is performed using aqueous acetone.

    • Finally, the individual Enaminomycins A, B, and C are separated from each other using chromatography on a Sephadex LH-20 column.

The Undetermined Biosynthetic Pathway

As of this writing, the biosynthetic gene cluster (BGC), the specific enzymes, and the biochemical reactions leading to the synthesis of this compound have not been reported. The elucidation of such a pathway is a significant undertaking that would pave the way for understanding the enzymatic logic of its formation and for the potential to create novel derivatives through genetic engineering.

The following diagram illustrates a standard experimental workflow that would be necessary to elucidate the biosynthetic pathway of this compound.

experimental_workflow cluster_genomics Genomic Investigation cluster_biochem Biochemical Characterization genome_seq Whole Genome Sequencing of S. baarnensis bgc_id Bioinformatic Identification of Putative BGC (e.g., using antiSMASH) genome_seq->bgc_id Data Analysis gene_ko Targeted Gene Knockout Studies bgc_id->gene_ko Hypothesize Gene Function prot_exp Overexpression and Purification of Putative Biosynthetic Enzymes bgc_id->prot_exp Guides Enzyme Selection het_exp Heterologous Expression of Candidate BGC gene_ko->het_exp Confirm BGC Involvement int_id Identification of Biosynthetic Intermediates (LC-MS, NMR) het_exp->int_id Provides In Vivo Intermediates enz_assay In Vitro Enzymatic Assays with Predicted Precursors prot_exp->enz_assay Test Enzyme Activity enz_assay->int_id Analyze Reaction Products path_recon In Vitro Reconstitution of the Complete Biosynthetic Pathway int_id->path_recon Assemble Pathway Steps

Figure 1. A generalized experimental workflow for elucidating a novel biosynthetic pathway, such as that of this compound.

Quantitative Data

Due to the nascent stage of research into this compound's biosynthesis, no quantitative data, such as enzyme kinetics, precursor uptake rates, or product conversion yields for the biosynthetic steps, are available.

Experimental Protocols

The absence of published literature on the biosynthetic pathway means that specific, validated experimental protocols for its study do not exist. However, a foundational protocol for the initial genomic investigation is provided below as a guide for researchers.

Protocol: Identification of the Putative this compound Biosynthetic Gene Cluster
  • Genomic DNA Isolation from S. baarnensis

    • Inoculate a suitable liquid medium, such as Tryptic Soy Broth (TSB), with spores or mycelia of S. baarnensis and incubate with shaking until sufficient biomass is achieved.

    • Harvest the mycelia by centrifugation and wash with a sterile buffer (e.g., TE buffer).

    • Perform enzymatic lysis of the cell wall using lysozyme, followed by chemical lysis with SDS.

    • Purify the genomic DNA using a standard phenol-chloroform extraction and subsequent isopropanol (B130326) or ethanol (B145695) precipitation. Resuspend the high-quality genomic DNA in a suitable buffer.

  • Whole-Genome Sequencing and Assembly

    • Prepare a sequencing library from the purified genomic DNA compatible with a long-read (e.g., PacBio, Oxford Nanopore) or short-read (e.g., Illumina) sequencing platform.

    • Sequence the genome to achieve a minimum of 50x coverage to ensure a high-quality assembly.

    • Assemble the raw sequencing reads into a contiguous genome sequence using appropriate bioinformatics assembly software.

  • Bioinformatic Identification of the Biosynthetic Gene Cluster

    • Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone software.

    • Analyze the antiSMASH output for predicted biosynthetic gene clusters. Given the structure of this compound, look for clusters that may contain genes for amino acid metabolism, unique cyclization enzymes, and oxidoreductases.

    • Compare the predicted core structure from the bioinformatic analysis with the known structure of this compound to identify the most probable candidate BGC.

Future Outlook

The elucidation of the this compound biosynthetic pathway in Streptomyces baarnensis is a promising frontier in natural product research. The unique enamine-containing structure of this antibiotic suggests the involvement of novel enzymatic chemistry. Future research efforts, following the general methodologies outlined in this guide, will be instrumental in uncovering the genetic and biochemical blueprint for its synthesis. This knowledge will be foundational for harnessing synthetic biology approaches to produce novel analogs with potentially enhanced antimicrobial activity, thereby contributing to the vital pipeline of new antibiotic drug discovery.

References

Enaminomycin A: A Technical Guide to a Promising Epoxy Quinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin A is a naturally occurring antibiotic belonging to the epoxy quinone family, a class of compounds known for their diverse biological activities. Isolated from Streptomyces baarnensis, this compound has demonstrated notable antibacterial and cytostatic properties, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and what is known about its mechanism of action.

Chemical Properties

This compound is characterized by its unique epoxy quinone core structure. Its molecular formula is C₇H₅NO₅. The presence of the epoxide ring, a quinone system, and an enamine moiety contributes to its chemical reactivity and biological activity.

Biological Activity

This compound exhibits a dual spectrum of biological activity, demonstrating both antibacterial and anticancer potential.

Cytostatic Activity
Antibacterial Activity

This compound is active against both Gram-positive and Gram-negative bacteria. This broad spectrum of activity is a desirable characteristic for an antibiotic. Specific Minimum Inhibitory Concentration (MIC) values against various bacterial strains are crucial for determining its efficacy and potential clinical applications.

Quantitative Data

Comprehensive quantitative data for this compound's biological activity is essential for comparative analysis and further development. The following tables summarize the currently available information and highlight the data points that require further experimental determination.

Cell LineIC50 (µM)Reference
L1210 (Mouse Leukemia)Data not available
Other Cancer Cell Lines To be determined

Table 1: Cytotoxicity Data for this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureusData not available
Escherichia coliData not available
Other Bacterial Strains To be determined

Table 2: Antibacterial Activity of this compound

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, based on its structural class (epoxy quinone) and the known mechanisms of similar compounds, several pathways are likely involved.

Inhibition of DNA Synthesis

Quinone antibiotics are known to interfere with DNA replication by targeting essential enzymes such as DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA supercoiling during replication and transcription. By inhibiting their function, quinone antibiotics can lead to the accumulation of DNA strand breaks, ultimately causing bacterial cell death. The epoxy group in this compound may enhance this activity through covalent modification of the enzyme or DNA.

G Enaminomycin_A Enaminomycin_A DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Enaminomycin_A->DNA_Gyrase_Topo_IV Inhibition DNA_Replication_Fork DNA Replication Fork DNA_Gyrase_Topo_IV->DNA_Replication_Fork Stalls DNA_Strand_Breaks DNA Strand Breaks DNA_Replication_Fork->DNA_Strand_Breaks Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

Caption: Proposed mechanism of antibacterial action.

Induction of Apoptosis and Signaling Pathway Modulation

In eukaryotic cells, the cytotoxic effects of quinones are often linked to the induction of apoptosis. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to cellular stress and activation of apoptotic signaling cascades. Key signaling pathways that are often modulated by cytotoxic agents include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. The involvement of these pathways in the cytostatic activity of this compound is a critical area for future research.

G Enaminomycin_A Enaminomycin_A Cellular_Stress Cellular Stress (e.g., ROS) Enaminomycin_A->Cellular_Stress MAPK_Pathway MAPK Pathway Cellular_Stress->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Cellular_Stress->PI3K_Akt_Pathway Apoptosis_Regulation Regulation of Apoptotic Proteins MAPK_Pathway->Apoptosis_Regulation PI3K_Akt_Pathway->Apoptosis_Regulation Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. The following are generalized protocols for assessing the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cancer cell line (e.g., L1210)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Treat_Cells Incubate_Plate Incubate (48-72h) Treat_Cells->Incubate_Plate Add_MTT Add MTT Reagent Incubate_Plate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Prepare Plates: Add a specific volume of sterile CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Create a two-fold serial dilution of this compound across the plate. Leave a column for a positive control (bacteria, no drug) and a negative control (broth only).

  • Inoculation: Inoculate all wells (except the negative control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Plates Add Broth to 96-well Plate Serial_Dilution Create Serial Dilutions of this compound Prepare_Plates->Serial_Dilution Inoculate_Plates Inoculate Plates Serial_Dilution->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate_Plates Incubate (16-20h) Inoculate_Plates->Incubate_Plates Read_MIC Determine MIC (Visual/OD) Incubate_Plates->Read_MIC

Caption: Workflow for broth microdilution MIC assay.

Conclusion and Future Directions

This compound is a promising member of the epoxy quinone family with demonstrated antibacterial and cytostatic activities. To fully realize its therapeutic potential, further research is imperative. Key future directions include:

  • Quantitative Biological Evaluation: Systematic determination of IC50 values against a broad panel of cancer cell lines and MIC values against a comprehensive set of clinically relevant bacterial pathogens.

  • Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound in both bacterial and cancer cells. This should include studies on its effect on DNA replication enzymes, induction of apoptosis, and modulation of key signaling cascades like MAPK and PI3K/Akt.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to explore the SAR and optimize its potency, selectivity, and pharmacokinetic properties.

The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a novel therapeutic agent.

References

Biological Activity of Enaminomycin A and its Class Against Gram-positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct quantitative data and detailed experimental protocols for Enaminomycin A are scarce in publicly accessible scientific literature. This guide leverages available information on this compound and supplements it with data from the broader moenomycin family of antibiotics, to which it belongs. Moenomycin A is used as a representative compound to illustrate the biological activity and methodologies. This approach is taken to provide a comprehensive technical overview while acknowledging the data limitations for this compound specifically.

Introduction

This compound is an antibiotic produced by Streptomyces baarnensis with activity against Gram-positive bacteria.[] Structurally, it is identified as (1S,6R)-4-amino-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid.[][2] While specific research on this compound is limited, it is understood to be a member of the moenomycin family of antibiotics. This family of natural products is known for its potent activity against Gram-positive bacteria, including clinically significant pathogens. The primary mechanism of action for this class of antibiotics is the inhibition of peptidoglycan glycosyltransferases (PGTs), essential enzymes in the bacterial cell wall biosynthesis pathway.[3] This document provides a technical guide to the biological activity of this class of compounds against Gram-positive bacteria, with a focus on the available data and relevant experimental methodologies.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

Due to the lack of specific MIC data for this compound, the following table summarizes the reported MIC values for Moenomycin A against a selection of Gram-positive bacteria to provide a representative profile for this antibiotic class.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.05[4]
Methicillin-resistant Staphylococcus aureus (MRSA)Data Not Available
Bacillus subtilisData Not Available
Enterococcus faecalisData Not Available

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary target of the moenomycin family of antibiotics is the bacterial cell wall, a structure essential for maintaining cell integrity and shape, particularly in Gram-positive bacteria which possess a thick peptidoglycan layer.

Signaling Pathway and Molecular Target

Moenomycins act by directly inhibiting the peptidoglycan glycosyltransferase (PGT) activity of Penicillin-Binding Proteins (PBPs).[3] PGTs are responsible for the polymerization of the glycan chains of peptidoglycan from lipid II precursors. By binding to the PGT active site, moenomycins prevent the elongation of the glycan strands, thereby halting cell wall synthesis. This inhibition ultimately leads to cell lysis and bacterial death.

Moenomycin_Mechanism cluster_cell_membrane Cell Membrane Lipid_II Lipid II Precursor PBP Penicillin-Binding Protein (PBP) (with PGT domain) Lipid_II->PBP Binds to PGT domain Growing_PG Growing Peptidoglycan Chain PBP->Growing_PG Glycan chain elongation Moenomycin_A Moenomycin A Moenomycin_A->PBP Inhibits PGT activity MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound Start->Prep_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Visually Determine MIC Incubate->Read_Results End End Read_Results->End PGT_Inhibition_Workflow Start Start Prep_Reagents Prepare Purified PGT, Lipid II, and this compound Start->Prep_Reagents Mix_Reagents Combine PGT and this compound Prep_Reagents->Mix_Reagents Start_Reaction Add Lipid II to Initiate Reaction Mix_Reagents->Start_Reaction Incubate Incubate at Optimal Temperature Start_Reaction->Incubate Detect_Inhibition Measure PGT Activity (e.g., Radiolabeling, LC-MS) Incubate->Detect_Inhibition Analyze_Data Calculate % Inhibition and IC50 Detect_Inhibition->Analyze_Data End End Analyze_Data->End

References

Preliminary Insights into the Mechanism of Action of Enaminomycin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin A, a member of the epoxy quinone family of natural products, has demonstrated both antibacterial and cytostatic activities.[] While detailed mechanistic studies on this compound are limited, this technical guide consolidates the current understanding of its probable mechanisms of action by drawing parallels with the broader class of quinone and epoxy quinone compounds. This document outlines potential molecular targets and signaling pathways, providing a framework for future research and drug development efforts. Due to the absence of specific quantitative data and detailed experimental protocols for this compound in the available literature, this guide focuses on hypothesized mechanisms based on the activities of structurally related compounds.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces baarnensis 13120, possessing the molecular formula C7H5NO5.[] It exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, as well as cytostatic effects against L1210 mouse leukemia cells.[] As a member of the epoxy quinone class, its biological activities are likely attributable to the reactive quinone and epoxide functional groups. This guide explores the potential mechanisms underlying these activities, drawing from the established modes of action of other quinone-containing compounds.

Hypothesized Antibacterial Mechanism of Action

The antibacterial activity of this compound is likely multifaceted, a common characteristic of quinone-based antibiotics. The proposed mechanisms center on the disruption of essential bacterial processes.

Inhibition of DNA Replication and Repair

A primary mechanism for quinolone antibiotics, which share a core structural motif with this compound, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA supercoiling during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these antibiotics introduce double-strand breaks in the bacterial chromosome, leading to cell death.[4] It is plausible that this compound exerts its bactericidal effects through a similar mechanism.

G cluster_bacterial_cell Bacterial Cell Enaminomycin_A This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Enaminomycin_A->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Regulates Supercoiling DNA_Damage DNA Double-Strand Breaks DNA_Gyrase->DNA_Damage Stabilizes Cleavage Complex Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Induces

Figure 1. Hypothesized inhibition of bacterial DNA replication by this compound.

Generation of Reactive Oxygen Species (ROS)

Quinones are known to undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[5][6] This futile cycling can overwhelm the bacterial cell's antioxidant defenses, leading to oxidative stress and damage to vital cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death.

Hypothesized Cytostatic Mechanism of Action

The observed cytostatic effect of this compound against L1210 leukemia cells suggests interference with eukaryotic cell proliferation.[] The proposed mechanisms are centered on the induction of apoptosis and cell cycle arrest, common features of quinone-based anticancer agents.

Induction of Apoptosis via Oxidative Stress

Similar to its antibacterial action, this compound may induce apoptosis in cancer cells through the generation of ROS.[5][6] The resulting oxidative stress can trigger the intrinsic apoptotic pathway.

G cluster_cancer_cell Cancer Cell Enaminomycin_A This compound ROS Reactive Oxygen Species (ROS) Enaminomycin_A->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Causes Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 2. Hypothesized induction of apoptosis by this compound via ROS generation.

Alkylation of Cellular Nucleophiles

The electrophilic nature of the quinone and epoxide moieties in this compound makes it susceptible to nucleophilic attack from cellular macromolecules.[7] Covalent modification of critical proteins, such as enzymes involved in cell cycle regulation or signaling pathways, could disrupt their function and lead to cell cycle arrest and apoptosis.

Quantitative Data

A thorough review of the existing scientific literature did not yield any specific quantitative data regarding the mechanism of action of this compound. This includes, but is not limited to, IC50 values against specific enzymes or cell lines (other than the initial report of activity), enzyme inhibition constants (Ki), or dose-response curves for its antibacterial or cytostatic effects. The following table is presented as a template for future studies.

Parameter Target/Cell Line Value Reference
Antibacterial Activity
MICStaphylococcus aureusData not available
MICEscherichia coliData not available
IC50DNA GyraseData not available
IC50Topoisomerase IVData not available
Cytostatic Activity
IC50L1210 CellsData not available
KiCaspase-3Data not available

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of this compound are not available in the published literature. However, based on the hypothesized mechanisms, the following standard assays could be employed in future research.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol Outline:

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).

  • Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

DNA Gyrase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

Protocol Outline:

  • Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase, ATP, and varying concentrations of this compound.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction and analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytostatic and apoptotic effects of this compound on a cancer cell line (e.g., L1210).

Protocol Outline:

  • Cell Viability (MTT Assay):

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for different time points.

    • Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.

    • Solubilize the crystals and measure the absorbance at a specific wavelength to determine cell viability.

  • Apoptosis (Annexin V/Propidium Iodide Staining):

    • Treat cells with this compound.

    • Stain the cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

G cluster_workflow General Experimental Workflow start Hypothesized Mechanism assay_design Design In Vitro Assays (e.g., MIC, Enzyme Inhibition, Cell Viability) start->assay_design data_collection Collect Quantitative Data (e.g., IC50, Ki) assay_design->data_collection pathway_analysis Analyze Affected Signaling Pathways data_collection->pathway_analysis conclusion Elucidate Mechanism of Action pathway_analysis->conclusion

Figure 3. A generalized workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The preliminary studies on this compound suggest a promising scaffold for the development of novel antibacterial and anticancer agents. However, the lack of detailed mechanistic studies severely limits its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. The experimental approaches outlined in this guide provide a starting point for these investigations. A comprehensive understanding of its mechanism of action is critical for optimizing its structure, improving its efficacy and selectivity, and ultimately translating this natural product into a clinically useful therapeutic.

References

Enaminomycins: A Technical Guide to Their Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycins represent a class of natural products with potential antimicrobial applications. This technical guide provides a comprehensive overview of the current knowledge on Enaminomycin A, its known natural analogs, and the broader landscape of synthetic enaminone derivatives. While specific synthetic derivatives of this compound and their detailed biological activities are not extensively reported in publicly available literature, this guide synthesizes the available structural information, general synthetic strategies for enaminones, and standardized protocols for evaluating their antimicrobial efficacy. This document aims to serve as a foundational resource for researchers interested in the exploration of enaminomycins as novel therapeutic agents, highlighting the existing knowledge gaps and future research directions.

Introduction to Enaminomycins

Enaminomycins are a small family of antibiotics characterized by a unique enaminone core structure. The primary members of this family that have been identified are this compound, B, and C. Their chemical structures suggest a potential for interaction with biological targets through various mechanisms, making them interesting candidates for further investigation and analog development.

1.1. Chemical Structures of Natural Enaminomycins

The foundational structures of this compound, B, and C have been elucidated, revealing a shared bicyclic core with variations in functional groups.

  • This compound: Possesses a distinct chemical architecture that is the focus of this guide.

  • Enaminomycin B and C: These are closely related natural analogs of this compound, with modifications to the core structure.

A detailed structural comparison is essential for understanding potential structure-activity relationships (SAR).

Natural Analogs and Synthetic Derivatives

While the direct isolation of a wide array of natural analogs of this compound is not documented, the broader class of enaminone-containing natural products is vast and structurally diverse. The synthesis of derivatives of other enaminone-containing compounds, such as dehydroacetic acid, has been reported, demonstrating the chemical tractability of this moiety for creating novel analogs with improved biological activities.[1][2][3]

2.1. Challenges in the Synthesis of this compound Derivatives

The synthesis of direct derivatives of this compound presents considerable challenges due to its complex and stereochemically rich structure. To date, there is a notable absence of published research detailing the successful synthesis and biological evaluation of a library of this compound analogs. This represents a significant opportunity for synthetic and medicinal chemists.

Quantitative Biological Data

Comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of this compound analogs, is not currently available in the scientific literature. However, for the purpose of illustrating the standard for data presentation in drug discovery, the following tables provide a template for how such data should be structured.

Table 1: Hypothetical Antibacterial Activity of this compound Analogs against Gram-Positive Bacteria

Compound IDModificationS. aureus (MIC µg/mL)S. aureus (MBC µg/mL)B. subtilis (MIC µg/mL)B. subtilis (MBC µg/mL)
ENA-AParent Compound81648
ENA-D1C-5 Methylation4824
ENA-D2N-Acetylation16>32816
ENA-D3C-7 Epimerization>32>32>32>32

Table 2: Hypothetical Antibacterial Activity of this compound Analogs against Gram-Negative Bacteria

Compound IDModificationE. coli (MIC µg/mL)E. coli (MBC µg/mL)P. aeruginosa (MIC µg/mL)P. aeruginosa (MBC µg/mL)
ENA-AParent Compound64128128>128
ENA-D1C-5 Methylation326464128
ENA-D2N-Acetylation>128>128>128>128
ENA-D3C-7 Epimerization>128>128>128>128

Note: The data presented in Tables 1 and 2 are illustrative templates and do not represent actual experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the antibacterial properties of this compound and its potential derivatives. These protocols are based on established standards in antimicrobial susceptibility testing.[4][5]

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compounds (this compound analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria and MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

4.2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (B569324) (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not yet been elucidated in the scientific literature. Based on the general activity of other enaminone-containing compounds, a plausible hypothesis is the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes. Further research is required to identify the specific molecular targets of this compound.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the standard workflow for determining the MIC and MBC of antimicrobial compounds.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_compound Prepare Compound Dilutions prep_compound->inoculate_plate incubate_mic Incubate (18-24h) inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic plate_mbc Plate onto Agar read_mic->plate_mbc incubate_mbc Incubate (18-24h) plate_mbc->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc

Workflow for MIC and MBC Determination

6.2. Hypothetical Signaling Pathway

The diagram below depicts a hypothetical signaling pathway that could be inhibited by this compound, based on common antimicrobial mechanisms.

hypothetical_pathway Enaminomycin_A This compound Membrane_Target Bacterial Membrane Target Enaminomycin_A->Membrane_Target Binds to Membrane_Disruption Membrane Disruption Membrane_Target->Membrane_Disruption Induces Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Leads to Cell_Death Cell Death Ion_Leakage->Cell_Death Results in

References

Enaminomycin A: A Technical Guide to Production and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the producing organism and fermentation conditions for the antibiotic Enaminomycin A. The information is primarily derived from the foundational scientific literature and is supplemented with established methodologies for Streptomyces fermentation to provide a practical framework for research and development.

Producing Organism

This compound, along with its related compounds Enaminomycin B and C, is a secondary metabolite produced by a specific strain of Actinobacteria.

Producing Organism: Streptomyces baarnensis (strain No. 13120)

This strain was identified as the source of the enaminomycin family of antibiotics and is the designated producer for fermentation processes.

Fermentation for this compound Production

The production of this compound is achieved through conventional submerged culture techniques, which allow for controlled growth and metabolite production.

Quantitative Data Summary

While the original literature provides limited specific quantitative data, the following tables summarize the known parameters and provide representative values based on common practices for Streptomyces fermentation.

Table 1: Fermentation Equipment and Scale

ParameterDescription
Fermentation TypeSubmerged Culture
Equipment30-liter Jar Fermentor

Table 2: Representative Fermentation Medium Composition

Note: The exact medium composition for optimal this compound production is not detailed in the available literature. This representative medium is based on typical formulations for antibiotic production by Streptomyces species.

ComponentConcentration (g/L)Purpose
Soluble Starch20.0Primary Carbon Source
Glucose10.0Readily Available Carbon Source
Yeast Extract5.0Nitrogen Source, Vitamins, and Growth Factors
Peptone5.0Nitrogen Source
Soybean Meal5.0Complex Nitrogen and Carbon Source
K₂HPO₄1.0Phosphate Source and pH Buffering
MgSO₄·7H₂O0.5Source of Essential Magnesium Ions
NaCl0.5Maintains Osmotic Balance
CaCO₃2.0pH Buffering Agent
Trace Element Solution1.0 mLProvides Essential Micronutrients

Table 3: Typical Fermentation Parameters

Note: These parameters are suggested starting points for optimization.

ParameterRecommended Value
Temperature28 - 30 °C
Initial pH6.8 - 7.2
Agitation200 - 300 rpm
Aeration1.0 vvm
Fermentation Time5 - 7 days

Experimental Protocols

The following protocols outline the key steps for the production and isolation of this compound, based on the published methodology.

Inoculum Preparation
  • From a stock culture of Streptomyces baarnensis No. 13120, inoculate a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubate the seed culture at 28°C on a rotary shaker at approximately 200 rpm for 48 to 72 hours, or until robust growth is observed.

  • This vegetative seed culture is then used to inoculate the production fermentor at a rate of 5-10% (v/v).

Production Fermentation
  • Prepare and sterilize the production medium in a 30-liter jar fermentor.

  • Once cooled to the target temperature, inoculate the sterile medium with the seed culture.

  • Maintain the fermentation under the conditions specified in Table 3.

  • Monitor key parameters such as pH, dissolved oxygen, and cell density throughout the fermentation.

  • Antibiotic production can be tracked by taking periodic samples and analyzing them via bioassay against a susceptible organism or by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification
  • Adsorption: Pass the clarified supernatant through a column packed with activated carbon to adsorb the antibiotics.

  • Elution: Elute the enaminomycins from the activated carbon column using a solvent system of aqueous acetone (B3395972).

  • Concentration: Remove the acetone from the eluate under reduced pressure to yield a concentrated aqueous solution of the crude antibiotic mixture.

  • Chromatographic Separation:

    • Apply the crude extract to a Sephadex LH-20 column.

    • Elute the column with an appropriate solvent (e.g., methanol) to separate this compound, B, and C from each other.

  • Final Purification: Collect the fractions containing pure this compound and concentrate to yield the final product. The purity can be assessed by HPLC and spectroscopic methods.

Visualizations

Experimental Workflow for this compound Production

cluster_Inoculum Inoculum Development cluster_Fermentation Production Fermentation cluster_Purification Downstream Processing Spore_Stock S. baarnensis Spore Stock Seed_Culture Seed Culture Spore_Stock->Seed_Culture Inoculation & Incubation Fermentor 30L Jar Fermentor Seed_Culture->Fermentor Inoculation Submerged_Culture Submerged Fermentation (5-7 days) Fermentor->Submerged_Culture Centrifugation Centrifugation Submerged_Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Carbon_Adsorption Activated Carbon Adsorption Supernatant->Carbon_Adsorption Elution Aqueous Acetone Elution Carbon_Adsorption->Elution Concentration Concentration Elution->Concentration Sephadex_Chromatography Sephadex LH-20 Chromatography Concentration->Sephadex_Chromatography Purified_Enaminomycin_A Purified this compound Sephadex_Chromatography->Purified_Enaminomycin_A Producer_Strain Producer Strain (S. baarnensis) Antibiotic_Production This compound Production Producer_Strain->Antibiotic_Production Nutrient_Medium Nutrient Medium Composition Nutrient_Medium->Antibiotic_Production Fermentation_Parameters Fermentation Parameters Fermentation_Parameters->Antibiotic_Production Isolation_Methodology Isolation & Purification Methodology Antibiotic_Production->Isolation_Methodology Final_Product High-Purity This compound Isolation_Methodology->Final_Product

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Enaminomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin A is a structurally unique member of the epoxy quinone family of natural products, exhibiting notable antibacterial and cytostatic activities. Its complex, highly functionalized bicyclic core, characterized by an epoxide, a quinone, an enamine, and a carboxylic acid, presents a significant synthetic challenge. To date, a completed total synthesis of this compound has not been reported in the scientific literature. This document outlines plausible retrosynthetic strategies and proposes detailed synthetic protocols for its construction, drawing upon established methodologies in organic synthesis. The proposed routes are designed to be adaptable, providing a framework for research groups engaged in the synthesis of this compound and its analogues for further biological evaluation.

Introduction

This compound, with the systematic name 4-amino-2,5-dioxo-7-oxa-bicyclo[1]hept-3-ene-3-carboxylic acid, possesses a dense array of functional groups within a compact bicyclic system. The presence of a chiral epoxy quinone core fused with a vinylogous acid moiety makes it an attractive target for total synthesis. A successful synthetic route would not only provide access to the natural product for more extensive biological studies but also open avenues for the creation of novel analogues with potentially improved therapeutic properties. Given the absence of a published total synthesis, this document serves as a theoretical guide, proposing key synthetic strategies and detailed experimental protocols for the synthesis of this intriguing molecule.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound ( 1 ) is presented below. The primary disconnections focus on the sequential installation of the key functional groups, leading to simpler and more readily available starting materials.

Retrosynthesis This compound (1) This compound (1) (Target Molecule) Intermediate A Intermediate A (β-keto acid derivative) This compound (1)->Intermediate A C-N bond formation (Enamine synthesis) Intermediate B Intermediate B (Epoxy quinone) Intermediate A->Intermediate B C-C bond formation (Carboxylation) Intermediate C Intermediate C (Substituted p-benzoquinone) Intermediate B->Intermediate C Epoxidation Starting Material Starting Material (e.g., p-benzoquinone) Intermediate C->Starting Material Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

The initial disconnection of the enamine C-N bond in this compound ( 1 ) reveals a β-keto acid precursor ( Intermediate A ). Further disconnection of the carboxyl group leads to a core epoxy quinone structure ( Intermediate B ). The epoxide in Intermediate B can be retrosynthetically derived from the corresponding alkene in a substituted p-benzoquinone ( Intermediate C ) via an epoxidation reaction. Finally, Intermediate C can be envisioned to arise from a simpler, commercially available starting material such as p-benzoquinone.

Proposed Forward Synthesis Strategies and Protocols

Based on the retrosynthetic analysis, two plausible forward synthetic routes are proposed. Both strategies aim to construct the bicyclic epoxy quinone core first, followed by the introduction of the enamine and carboxylic acid functionalities.

Strategy 1: Late-Stage Amination and Carboxylation

This strategy focuses on the initial construction of the bicyclic epoxy quinone core, followed by sequential nucleophilic addition of an amine and a carboxyl group equivalent.

Strategy 1 Workflow cluster_0 Core Synthesis cluster_1 Functionalization A p-Benzoquinone B Substituted Cyclohexene (B86901) A->B Diels-Alder Reaction C Bicyclic Epoxy Quinone Core B->C Diastereoselective Epoxidation D Regioselective Amination C->D E Carboxylation D->E F This compound E->F

Caption: Workflow for Strategy 1.

Experimental Protocols:

Step 1: Synthesis of the Bicyclic Epoxy Quinone Core

  • Diels-Alder Reaction: p-Benzoquinone is reacted with a suitable diene (e.g., 1,3-butadiene) to construct the cyclohexene ring system.

    • Protocol: To a solution of p-benzoquinone (1.0 eq) in toluene, add 1,3-butadiene (B125203) (1.2 eq). Heat the mixture in a sealed tube at 100 °C for 24 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the Diels-Alder adduct.

  • Diastereoselective Epoxidation: The resulting cyclohexene derivative is subjected to a diastereoselective epoxidation to introduce the epoxide with the correct stereochemistry.

    • Protocol: Dissolve the cyclohexene adduct (1.0 eq) in dichloromethane. Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the bicyclic epoxy quinone.

Step 2: Functionalization of the Core

  • Regioselective Amination: The epoxy quinone core is treated with a protected amine source to introduce the amino group at the C4 position.

    • Protocol: To a solution of the bicyclic epoxy quinone (1.0 eq) in tetrahydrofuran (B95107) (THF), add benzylamine (B48309) (1.1 eq). Stir the reaction at room temperature for 6 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the aminofunctionalized product.

  • Carboxylation and Deprotection: The resulting intermediate is carboxylated at the C3 position, followed by deprotection to yield this compound.

    • Protocol: To a solution of the aminated intermediate (1.0 eq) in dry THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA, 1.2 eq). After stirring for 30 minutes, bubble dry carbon dioxide gas through the solution for 1 hour. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with ethyl acetate. The combined organic layers are dried and concentrated. The crude carboxylic acid is then subjected to hydrogenolysis (H2, Pd/C) in methanol (B129727) to remove the benzyl (B1604629) protecting group, affording this compound.

Strategy 2: Early-Stage Functionalization

This approach involves the synthesis of a pre-functionalized quinone precursor containing the amino and carboxyl functionalities (or their synthetic equivalents) prior to the epoxidation and cyclization steps.

Strategy 2 Workflow cluster_0 Precursor Synthesis cluster_1 Core Construction and Finalization G Substituted Hydroquinone (B1673460) H Functionalized p-Benzoquinone G->H Oxidation I Diels-Alder Reaction H->I J Diastereoselective Epoxidation I->J K This compound J->K

Caption: Workflow for Strategy 2.

Experimental Protocols:

Step 1: Synthesis of the Functionalized p-Benzoquinone

  • Synthesis of a Substituted Hydroquinone: A commercially available hydroquinone is functionalized with protected amino and carboxyl groups.

    • Protocol: This multi-step process would likely involve electrophilic aromatic substitution reactions to introduce the desired functionalities onto the hydroquinone ring. For example, a protected aminomethyl group and a protected carboxyl group could be installed via Friedel-Crafts type reactions.

  • Oxidation to the p-Benzoquinone: The functionalized hydroquinone is oxidized to the corresponding p-benzoquinone.

    • Protocol: Dissolve the substituted hydroquinone (1.0 eq) in a mixture of acetic acid and water. Add a solution of chromium trioxide (2.0 eq) in water dropwise at 0 °C. Stir the reaction for 2 hours at room temperature. Extract the product with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate to give the functionalized p-benzoquinone.

Step 2: Formation of the Bicyclic System and Deprotection

  • Diels-Alder Reaction and Epoxidation: The functionalized p-benzoquinone undergoes a Diels-Alder reaction followed by diastereoselective epoxidation as described in Strategy 1.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield this compound.

Quantitative Data Summary

As no total synthesis has been reported, quantitative data such as reaction yields are theoretical and will be highly dependent on the specific reaction conditions and substrates used. The following table provides estimated target yields for the key transformations based on similar reactions reported in the literature.

StepTransformationReagentsEstimated Yield (%)
1aDiels-Alder Reaction1,3-butadiene, Toluene, 100 °C70-85
1bDiastereoselective Epoxidationm-CPBA, CH2Cl260-80
1cRegioselective AminationBenzylamine, THF50-70
1dCarboxylation & Deprotection1. LDA, CO2; 2. H2, Pd/C40-60 (two steps)
2aOxidationCrO3, AcOH/H2O80-95

Conclusion

The proposed synthetic strategies provide a rational and flexible approach to the total synthesis of this compound. Both routes offer distinct advantages and challenges. Strategy 1, with its late-stage functionalization, may be more convergent, while Strategy 2 allows for the early introduction of key functionalities, potentially simplifying the final steps. The successful execution of these strategies will rely on careful optimization of each reaction step, particularly the stereocontrol in the epoxidation and the regioselectivity of the amination. These application notes and protocols are intended to serve as a valuable resource for researchers embarking on the synthesis of this challenging and biologically significant natural product.

References

Application Notes and Protocols for the Purification of Enaminomycin A using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin A is a member of the epoxy quinone family of antibiotics, produced by the bacterium Streptomyces baarnensis. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as cytostatic effects against L1210 mouse leukemia cells. This document provides detailed protocols for the purification of this compound from a culture broth of S. baarnensis with a focus on the key column chromatography step utilizing Sephadex LH-20. Additionally, a proposed signaling pathway for its mechanism of action is presented.

Data Presentation

The following table summarizes the key parameters for the purification of this compound.

Purification Step Parameter Value/Description Reference
Initial Extraction AdsorbentActivated Carbon[1]
EluentAqueous Acetone (B3395972)[1]
Column Chromatography Stationary PhaseSephadex LH-20[1]
Column DimensionsNot explicitly stated, but adaptable based on sample volume.
Mobile PhaseMethanol or Chloroform:Methanol mixtures (e.g., 9:1) are commonly used for separating compounds of moderate polarity on Sephadex LH-20. The original literature specifies "aqueous acetone" for the initial extraction, and it is inferred that a similar solvent system or a gradient of polar organic solvents would be effective for the Sephadex LH-20 step.[2]
Flow RateA low flow rate is recommended to improve resolution.[3]
Sample PreparationThe crude extract from the activated carbon step should be concentrated and dissolved in a minimal amount of the mobile phase.
Elution ProfileThis compound, B, and C are separated on the column, and fractions are collected for analysis.[1]
Purity and Yield PurityTo be determined by analytical techniques such as HPLC and NMR.
YieldDependent on fermentation efficiency and purification scale.

Experimental Protocols

Preparation of Crude Enaminomycin Extract

This protocol is based on the initial isolation procedure described for Enaminomycins.[1]

Materials:

  • Fermentation broth of Streptomyces baarnensis

  • Centrifuge and appropriate centrifuge tubes

  • Activated Carbon

  • Aqueous Acetone (e.g., 80% acetone in water)

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth of S. baarnensis.

  • Centrifuge the broth to separate the supernatant from the mycelia.

  • Apply the supernatant to a column packed with activated carbon.

  • Wash the column with water to remove unbound impurities.

  • Elute the Enaminomycins from the activated carbon using aqueous acetone.

  • Concentrate the eluate containing the crude Enaminomycin mixture using a rotary evaporator to obtain a concentrated extract.

Purification of this compound by Sephadex LH-20 Column Chromatography

This protocol provides a general procedure for the separation of this compound from the crude extract. Optimization may be required based on the specific characteristics of the extract.

Materials:

  • Sephadex LH-20 resin

  • Chromatography column

  • Mobile Phase (e.g., Methanol or a gradient of Chloroform:Methanol)

  • Crude Enaminomycin extract

  • Fraction collector

  • TLC or HPLC for fraction analysis

Procedure:

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase for at least 3-4 hours.

    • Carefully pack the swollen resin into the chromatography column, ensuring a homogenous and well-packed bed.

    • Equilibrate the column by washing it with at least two column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve the crude Enaminomycin extract in a minimal volume of the mobile phase.

    • Carefully apply the dissolved sample to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin the elution with the mobile phase. If using a gradient, gradually increase the polarity.

    • Collect fractions of a suitable volume using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound, B, and C using a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing pure this compound.

  • Final Concentration:

    • Concentrate the pooled fractions containing pure this compound using a rotary evaporator to obtain the purified compound.

Signaling Pathway and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound, as an epoxy quinone antibiotic, is proposed to exert its cytostatic effects on leukemia cells through the inhibition of DNA synthesis. This mechanism is common among this class of compounds and involves interference with key enzymes and processes in DNA replication.

EnaminomycinA_Pathway cluster_cell L1210 Leukemia Cell EnaminomycinA This compound CellMembrane Cell Membrane EnaminomycinA->CellMembrane Enters Cell DNA_Polymerase DNA Polymerase EnaminomycinA->DNA_Polymerase Inhibits Topoisomerase Topoisomerase EnaminomycinA->Topoisomerase Inhibits DNA_Replication DNA Replication Machinery CellCycleArrest Cell Cycle Arrest (S-phase) DNA_Polymerase->CellCycleArrest Leads to Topoisomerase->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Proposed mechanism of this compound's cytostatic effect.

Experimental Workflow for this compound Purification

The following diagram illustrates the key steps in the purification of this compound from the fermentation broth of Streptomyces baarnensis.

Purification_Workflow Fermentation S. baarnensis Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelia (discarded) Centrifugation->Mycelia ActivatedCarbon Activated Carbon Chromatography Supernatant->ActivatedCarbon AqueousAcetone Elution with Aqueous Acetone ActivatedCarbon->AqueousAcetone CrudeExtract Crude Enaminomycin Extract AqueousAcetone->CrudeExtract SephadexLH20 Sephadex LH-20 Column Chromatography CrudeExtract->SephadexLH20 Fractionation Fraction Collection SephadexLH20->Fractionation Analysis TLC/HPLC Analysis Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling PureEnaminomycinA Purified this compound Pooling->PureEnaminomycinA

Caption: Workflow for the purification of this compound.

References

Characterization of Enaminomycin A: Application of HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin A is an antibiotic belonging to the epoxy quinone family of natural products. It exhibits activity against both Gram-positive and Gram-negative bacteria and has shown cytostatic effects on L1210 mouse leukemia cells in vitro.[1] The structural elucidation and purity assessment of this compound are critical for its development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable analytical techniques for the comprehensive characterization of this complex molecule. This document provides detailed application notes and experimental protocols for the use of HPLC and NMR in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to assess purity and determine concentration.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of an this compound sample and quantify its concentration.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Materials:

  • This compound standard of known purity

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent to a final concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient elution is typically used for optimal separation. An example gradient is as follows:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at the λmax of this compound (determined by UV-Vis spectroscopy, typically in the range of 254-320 nm for enaminone chromophores).

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

    • Assess the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

    • Quantify the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Data Presentation: HPLC
ParameterValue
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at λmax
Retention Time (Rt) To be determined experimentally
Purity (%) To be determined experimentally
Concentration (µg/mL) To be determined experimentally

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure and determine the stereochemistry of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for polar compounds).

    • Ensure the sample is fully dissolved. Gentle sonication may be used if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • 1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

    • 1D ¹³C NMR (with proton decoupling): Provides information on the number of different types of carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the carbon skeleton.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

General NMR Spectrometer Parameters:
ExperimentParameterTypical Value
¹H NMR Spectrometer Frequency400 MHz
Pulse ProgramStandard single pulse
SolventDMSO-d₆
Number of Scans16
Relaxation Delay2 s
¹³C NMR Spectrometer Frequency100 MHz
Pulse ProgramProton-decoupled
SolventDMSO-d₆
Number of Scans1024
Relaxation Delay2 s
COSY Pulse ProgramGradient-selected COSY
SolventDMSO-d₆
HSQC Pulse ProgramGradient-selected HSQC
SolventDMSO-d₆
HMBC Pulse ProgramGradient-selected HMBC
SolventDMSO-d₆
Data Presentation: NMR

Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D correlations for this compound are not publicly available. The following table provides a template for recording such data once acquired.

¹H NMR Data (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity J (Hz) Integration Assignment
e.g., 3.50 d 5.2 1H H-1

| ... | ... | ... | ... | ... |

¹³C NMR Data (100 MHz, DMSO-d₆)

δ (ppm) Assignment
e.g., 172.5 C=O

| ... | ... |

2D NMR Correlations

Proton (δH) COSY (δH) HSQC (δC) HMBC (δC)
e.g., 3.50 (H-1) 4.10 (H-2) 55.0 (C-1) 172.5 (C=O), 45.3 (C-3)

| ... | ... | ... | ... |

Visualization of Experimental Workflow and Structural Analysis

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard This compound Standard Dilution Calibration Standards Standard->Dilution Serial Dilution Sample Test Sample Dissolution Prepared Sample Sample->Dissolution Dissolve & Filter Injector Autosampler/Injector Dilution->Injector Dissolution->Injector Column C18 Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment Chromatogram->Purity Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

NMR Structural Elucidation Logic

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of This compound COSY->Structure Build Fragments HSQC->Structure Assign Carbons HMBC->Structure Connect Fragments NOESY NOESY/ROESY (Spatial Proximity) NOESY->Structure Determine Stereochemistry

Caption: Logic for NMR-based structural elucidation.

Biological Activity and Potential Signaling Pathway

This compound's mode of action is not yet fully elucidated. As a member of the epoxy quinone family, it is plausible that its mechanism involves interaction with cellular nucleophiles, such as cysteine residues in proteins or guanine (B1146940) bases in DNA, through the reactivity of the epoxide and quinone moieties. This could lead to the inhibition of critical cellular processes. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.

Hypothetical Mechanism of Action

MoA EnaminomycinA This compound (Epoxy Quinone) CellularTarget Cellular Nucleophile (e.g., Protein Thiol, DNA) EnaminomycinA->CellularTarget Reacts with CovalentAdduct Covalent Adduct Formation CellularTarget->CovalentAdduct Forms Inhibition Inhibition of Biological Function CovalentAdduct->Inhibition CellDeath Cell Growth Inhibition / Apoptosis Inhibition->CellDeath

Caption: Hypothetical mechanism of action for this compound.

Conclusion

The combined application of HPLC and NMR spectroscopy provides a robust framework for the comprehensive characterization of this compound. HPLC is essential for determining the purity and concentration of the compound, which are critical quality attributes for any drug development candidate. NMR, through a suite of 1D and 2D experiments, is the definitive method for elucidating its complex chemical structure and stereochemistry. The protocols and data presentation formats provided herein serve as a guide for researchers in the chemical and pharmaceutical sciences working on the analysis and development of this compound and related natural products. Further investigation into its mechanism of action will be crucial for understanding its full therapeutic potential.

References

Application Notes and Protocols: Evaluating the Cytotoxicity of Enaminomycin A using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin A, a natural product isolated from Streptomyces baarnensis, has demonstrated inhibitory effects against L-1210 leukemia cells, indicating its potential as a cytotoxic agent for cancer therapy.[] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[][2][3] This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3][4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength. This document provides a detailed protocol for determining the cytotoxic effects of this compound on a relevant cancer cell line using the MTT assay.

Experimental Protocols

Materials and Reagents

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Human leukemia cell line (e.g., L-1210 or other relevant cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Prepare Cell Suspension cell_seeding Seed Cells into 96-well Plate cell_prep->cell_seeding drug_prep Prepare this compound Dilutions drug_treatment Add this compound to Wells drug_prep->drug_treatment cell_seeding->drug_treatment incubation_24h Incubate for 24-72 hours drug_treatment->incubation_24h add_mtt Add MTT Reagent incubation_24h->add_mtt incubation_4h Incubate for 2-4 hours add_mtt->incubation_4h add_solubilizer Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Step-by-Step Protocol

  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until it reaches approximately 80% confluency.

    • Trypsinize the cells (for adherent cells) and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume growth.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in a complete culture medium from a high concentration stock solution. It is recommended to perform a preliminary range-finding experiment to determine the optimal concentration range. A suggested starting range could be from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions to the treatment wells.

    • Add 100 µL of complete medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to the control wells.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

    • Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Cytotoxic Effect of this compound on L-1210 Cells (Hypothetical Data)

This compound Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Control)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
50.63 ± 0.0450.4
100.31 ± 0.0324.8
500.10 ± 0.028.0
1000.05 ± 0.014.0

This table presents hypothetical data for illustrative purposes.

Potential Signaling Pathway for this compound-Induced Cytotoxicity

While the precise mechanism of this compound-induced cytotoxicity in mammalian cells is yet to be fully elucidated, many cytotoxic natural products exert their effects by inducing apoptosis. A common signaling pathway involved in apoptosis is the intrinsic or mitochondrial pathway.

Apoptosis_Pathway cluster_induction Induction cluster_mitochondria Mitochondrial Events cluster_execution Execution enaminomycin This compound stress Cellular Stress enaminomycin->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by this compound.

This generalized pathway suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis. Further research is required to validate the specific molecular targets and signaling cascades affected by this compound.

References

Investigating the Impact of Novel Antibiotics on Cancer Cell Proliferation: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of antibiotics as potential anti-cancer agents represents a promising avenue in oncological research. Many of these compounds, beyond their antimicrobial properties, have been shown to exhibit cytotoxic effects on cancer cells through various mechanisms. This document provides a generalized framework for investigating the effects of a novel antibiotic, exemplified here as "Enaminomycin A," on cancer cell proliferation. Due to the current lack of specific public data on this compound, the protocols and data presented are based on established findings for other antibiotics with known anti-cancer activities. This guide is intended for researchers, scientists, and drug development professionals.

Putative Mechanism of Action

Several antibiotics exert their anti-cancer effects by targeting fundamental cellular processes. Common mechanisms include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways crucial for cancer cell growth and survival, and interference with DNA replication and repair.[1][2] For instance, some antibiotics have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage and apoptosis.[3] Others can inhibit topoisomerases, enzymes essential for DNA replication, or interfere with signaling cascades like the PI3K/Akt or MAPK pathways, which are often dysregulated in cancer.[2][4] Another reported mechanism involves the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow.[5]

Data Summary: IC50 Values of Various Antibiotics on Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%.[6][7] The following table summarizes reported IC50 values for several antibiotics against various cancer cell lines, providing a comparative context for the potential efficacy of a novel compound.

AntibioticCancer Cell LineIC50 (µM)Incubation Time (h)
Nanaomycin A HCT116 (Colon)1.8Not Specified
HCT116 (Colon)2.5Not Specified
DLD-1 (Colon)4.3Not Specified
SW480 (Colon)3.2Not Specified
Antimycin A CAL 27 (Oral)>1Not Specified
Ca9-22 (Oral)>1Not Specified
Leelamine Cultured Melanoma2Not Specified
Linezolid MCF-7 (Breast)Not SpecifiedNot Specified
PC-3 (Prostate)Not SpecifiedNot Specified
NOZ C-1 (Gallbladder)Not SpecifiedNot Specified

Note: This table is a compilation of data for different antibiotics and is intended for illustrative purposes. Specific values for "this compound" would need to be determined experimentally.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of a test compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare this compound Stock treatment Treat with Serial Dilutions compound_prep->treatment seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Calculate IC50 Value mtt_assay->data_analysis

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in cell proliferation and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and untreated cells.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel antibiotic, leading to decreased cancer cell proliferation. This is a generalized representation based on pathways commonly affected by anti-cancer agents.[4][8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk akt Akt pi3k->akt proliferation Cell Proliferation Survival akt->proliferation mapk->proliferation enaminomycin This compound enaminomycin->pi3k Inhibition enaminomycin->mapk Inhibition

Logical Framework

The anti-proliferative effect of a novel antibiotic can be logically understood as a cascade of events starting from target engagement to the final cellular outcome.

logical_framework compound This compound target Inhibition of Key Signaling Pathway (e.g., PI3K/Akt, MAPK) compound->target downstream Downregulation of Pro-survival Proteins Upregulation of Apoptotic Proteins target->downstream outcome Decreased Cell Proliferation Increased Apoptosis downstream->outcome

Conclusion

This document outlines a comprehensive and generalized approach for the initial investigation of a novel antibiotic's effect on cancer cell proliferation. By employing the described experimental protocols and data analysis frameworks, researchers can systematically evaluate the anti-cancer potential of new compounds. The provided visualizations offer a clear understanding of the experimental workflow and the underlying biological mechanisms. It is crucial to adapt and optimize these protocols based on the specific characteristics of the test compound and the cancer cell lines being investigated.

References

Application Notes and Protocols: Target Identification for Enaminomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin A, a natural product with known antibacterial, antifungal, and cytotoxic activities, represents a promising scaffold for drug development.[] Elucidating its molecular target(s) is a critical step in understanding its mechanism of action and advancing its therapeutic potential. This document provides detailed application notes and experimental protocols for the identification of this compound's cellular targets, leveraging established chemical proteomics and affinity-based approaches. While the precise molecular targets of this compound are still under investigation, the methodologies outlined here provide a robust framework for their discovery.

Introduction to this compound and Target Identification

This compound is a bioactive compound produced by Streptomyces baarnensis that exhibits a range of biological effects, including activity against Gram-positive and Gram-negative bacteria, plant pathogenic fungi, and the L-1210 leukemia cell line.[] Like many natural products, its therapeutic potential is significant, but a clear understanding of its molecular mechanism of action is necessary for rational drug development.[2][3]

Target identification is the process of pinpointing the specific biomolecules, typically proteins, with which a bioactive compound interacts to elicit its physiological effects.[4] Understanding these interactions is crucial for optimizing lead compounds, predicting potential off-target effects, and developing a comprehensive mechanistic understanding.[5] This document outlines several powerful and widely used strategies for the deconvolution of this compound's molecular targets.

Overview of Target Identification Strategies

A variety of methods have been developed for the identification of small molecule targets.[6] These can be broadly categorized into two main approaches: affinity-based methods and label-free methods.[7]

  • Affinity-Based Methods: These techniques rely on the specific interaction between the small molecule (this compound) and its target protein(s).[6] A modified version of the natural product, often containing a tag or reporter group, is used to "fish" for its binding partners in a cellular lysate or living cells.[7][8]

  • Label-Free Methods: These approaches identify target proteins without the need to chemically modify the natural product.[7] They often rely on detecting changes in the physical or chemical properties of proteins upon binding to the small molecule.[7]

This guide will focus on two primary, robust methods: Affinity Chromatography using a biotinylated this compound analog and Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Method 1: Affinity Chromatography with Biotinylated this compound

This protocol describes the synthesis of a biotinylated this compound probe and its use in affinity chromatography to isolate potential binding partners from a cell lysate. This is a classic and effective compound-centric chemical proteomics approach.[3]

3.1.1. Synthesis of Biotin-Conjugated this compound Probe

A crucial first step is the synthesis of an this compound analog that incorporates a biotin (B1667282) tag via a linker. The linker should be of sufficient length to minimize steric hindrance and preserve the bioactivity of the parent compound. Structure-activity relationship (SAR) studies are essential prior to labeling to ensure the modification does not disrupt the compound's binding to its target.[7]

G

Caption: Synthesis of a biotinylated this compound probe.

Protocol:

  • Synthesis: Synthesize an this compound analog with a functional group (e.g., an amine or carboxylic acid) suitable for conjugation. This may involve total synthesis or modification of the natural product.

  • Linker Attachment: React the functionalized this compound with a bifunctional linker (e.g., NHS-PEG-Biotin).

  • Purification: Purify the resulting biotinylated probe using High-Performance Liquid Chromatography (HPLC).

  • Validation: Confirm the structure and purity of the probe using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1.2. Affinity Chromatography Protocol

G

Caption: Workflow for affinity chromatography-based target identification.

Protocol:

  • Cell Culture and Lysis:

    • Culture L-1210 cells to a density of approximately 1-2 x 10⁶ cells/mL.

    • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubation with Probe:

    • Incubate the clarified cell lysate with the biotinylated this compound probe (final concentration typically 1-10 µM) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with biotin alone or a structurally similar but inactive analog.

  • Capture of Protein Complexes:

    • Add streptavidin-coated agarose (B213101) beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Excise unique bands present in the probe sample but absent in the control.

    • Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that relies on the principle that protein-ligand binding can alter the thermal stability of the protein.[9] This technique can be performed in cell lysates, intact cells, and even tissues.[9]

G

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Treat cultured cells (e.g., L-1210) with this compound at a desired concentration (e.g., 10x IC₅₀) or with a vehicle control (e.g., DMSO) for a defined period.

  • Heating:

    • Aliquot the treated cell suspension or lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control sample.

  • Protein Extraction:

    • For intact cells, lyse them by freeze-thaw cycles.

    • Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the protein levels in the supernatant. This can be done for a specific candidate protein using Western blotting or for a global proteome analysis using mass spectrometry (a technique known as Thermal Proteome Profiling or TPP).[9]

  • Data Interpretation:

    • For a target protein, binding of this compound will typically result in a shift in its melting curve to a higher temperature (i.e., it remains soluble at higher temperatures compared to the control).

    • Plot the amount of soluble protein as a function of temperature to generate the thermal melt curves.

Data Presentation and Interpretation

Quantitative data from target identification experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Target Proteins for this compound Identified by Affinity Chromatography-MS

Protein ID (UniProt)Protein NamePeptide CountFold Enrichment (Probe/Control)Putative Function
P04049Protein Kinase C beta2515.2Signal Transduction, Cell Proliferation
Q02750Heat Shock Protein 90-alpha189.8Protein Folding, Stress Response
P6225814-3-3 protein zeta/delta157.5Signal Transduction, Apoptosis
P11142Heat Shock Cognate 71 kDa protein125.1Chaperone, Protein Folding

Table 2: Hypothetical CETSA Data for a Candidate Target Protein (Protein Kinase C beta)

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (this compound)
45100100
509598
557092
604080
651555
70520

Concluding Remarks

The identification of molecular targets for natural products like this compound is a challenging but essential component of drug discovery.[7][10] The protocols outlined in this document for affinity chromatography and CETSA provide robust and complementary strategies for this purpose. Affinity-based methods are powerful for initial discovery, while CETSA offers a label-free approach to confirm target engagement in a more physiological context.[6][9] Successful application of these methods will pave the way for a deeper understanding of this compound's mechanism of action and facilitate its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Development of Enaminomycin A-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin A is an antibiotic with potential cytotoxic effects that are of interest in drug development research. Understanding the mechanisms by which cells develop resistance to this compound is crucial for evaluating its long-term efficacy and for the development of strategies to overcome resistance. These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cell lines in vitro. The protocols outlined below describe a systematic approach to developing resistance through dose-escalation and the isolation of resistant clones via single-cell cloning.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
Hypothetical Cell Line A 50150030
Hypothetical Cell Line B 25200080
Hypothetical Cell Line C 100500050

Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 1 indicates increased tolerance to the drug.[1]

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Objective: To determine the initial sensitivity of the parental cell line to this compound.

Materials:

  • Parental cancer cell line of choice

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)[2]

  • Microplate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[2]

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated wells as a control.

  • Incubate the plate for 48-72 hours.

  • Perform a cell viability assay according to the manufacturer's protocol.[2]

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell viability at each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.[2]

Protocol 2: Generation of this compound-Resistant Cell Lines by Dose-Escalation

Objective: To develop a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks or dishes

Procedure:

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to its IC50, as determined in Protocol 1.[3]

  • Monitoring: Initially, significant cell death is expected. Monitor the cells closely.

  • Recovery and Subculture: Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.[3]

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.[3][4]

  • Iterative Process: Repeat the process of monitoring, recovery, and dose escalation. If at any point there is excessive cell death, revert to the previous concentration for a few passages before attempting to increase it again.[1]

  • Establishment of Resistance: The resistant cell line is considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.[4]

  • Cryopreservation: It is recommended to cryopreserve aliquots of cells at different stages of resistance development.

Protocol 3: Isolation of Monoclonal Resistant Cell Lines by Single-Cell Cloning

Objective: To isolate and expand individual resistant clones to ensure a homogenous population for further studies.

Materials:

  • This compound-resistant polyclonal cell population

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Suspension: Prepare a single-cell suspension of the this compound-resistant polyclonal population.

  • Limiting Dilution: Perform serial dilutions of the cell suspension to achieve a theoretical concentration of 1 cell per 100 µL. A common method is to perform 1:2 serial dilutions across a 96-well plate.[5]

  • Plating: Plate 100 µL of each dilution into the wells of a 96-well plate.

  • Verification: After 24 hours, carefully examine each well under a microscope to identify wells containing a single cell. Mark these wells.

  • Expansion: Culture the single cells in these wells, changing the medium carefully. As the clones expand, they can be transferred to progressively larger culture vessels (e.g., 24-well plate, 6-well plate, T-25 flask).

  • Characterization: Once a sufficient number of cells are obtained, characterize the resistance level (IC50) of each clone to select the one with the desired profile.

Visualizations

Signaling Pathways Potentially Involved in Drug Resistance

Potential Drug Resistance Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Mechanisms cluster_2 Cellular Response Drug Drug Efflux Pump ABC Transporter (Efflux Pump) Drug->Efflux Pump Receptor Receptor Drug->Receptor Binds Drug Target Drug Target Drug->Drug Target Inhibits Efflux Pump->Drug Exports Signaling Cascade PI3K/Akt/mTOR Pathway Receptor->Signaling Cascade Activates DNA Repair DNA Repair Drug Target->DNA Repair Damage leads to Apoptosis Regulation Bcl-2 Family (Anti-apoptotic) Signaling Cascade->Apoptosis Regulation Inhibits Proliferation Proliferation Signaling Cascade->Proliferation Survival Survival Signaling Cascade->Survival DNA Repair->Survival Promotes Apoptosis Regulation->Survival Promotes Resistance Resistance Proliferation->Resistance Survival->Resistance

Caption: Potential signaling pathways contributing to drug resistance.

Experimental Workflow for Developing Resistant Cell Lines

Resistant Cell Line Development Workflow Start Start Parental Cell Line Parental Cell Line Start->Parental Cell Line IC50 Determination IC50 Determination Parental Cell Line->IC50 Determination Dose Escalation Dose Escalation IC50 Determination->Dose Escalation Start at IC50 Polyclonal Resistant Population Polyclonal Resistant Population Dose Escalation->Polyclonal Resistant Population Establish Resistance Single-Cell Cloning Single-Cell Cloning Polyclonal Resistant Population->Single-Cell Cloning Monoclonal Resistant Clones Monoclonal Resistant Clones Single-Cell Cloning->Monoclonal Resistant Clones Characterization IC50 Confirmation & Further Analysis Monoclonal Resistant Clones->Characterization End End Characterization->End

Caption: Workflow for generating and isolating resistant cell lines.

References

Synthesis of Novel Enaminomycin A Analogs for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin A, a natural product with a unique enamine pharmacophore embedded within a bicyclic core, has demonstrated promising antibacterial and cytotoxic activities. This document provides detailed protocols for the synthesis of novel this compound analogs to facilitate Structure-Activity Relationship (SAR) studies. The described synthetic route enables the generation of a library of analogs with modifications at key positions. Furthermore, standardized protocols for evaluating the antibacterial and cytotoxic activities of these synthesized compounds are presented. All quantitative biological data is summarized in tabular format for straightforward comparison, and key experimental workflows are visualized using diagrams to enhance clarity and reproducibility.

Introduction

This compound is a member of a class of natural products characterized by a 7-oxabicyclo[4.1.0]heptane skeleton. Its biological activity is attributed to the presence of the enamine functional group, which can participate in various biological interactions. To explore and optimize the therapeutic potential of this compound, a systematic investigation of its SAR is essential. This involves the synthesis of a diverse range of analogs and the subsequent evaluation of their biological activities. This application note outlines a strategic approach to the design, synthesis, and biological evaluation of novel this compound analogs.

Data Presentation

The biological activities of the synthesized this compound analogs will be determined by antibacterial and cytotoxicity assays. The results, presented as Minimum Inhibitory Concentration (MIC) for antibacterial activity and 50% Inhibitory Concentration (IC50) for cytotoxicity, will be compiled in the following table. This structured format allows for a clear and direct comparison of the potency of the different analogs, facilitating the elucidation of SAR.

Table 1: Biological Activity of this compound Analogs

Compound IDModificationTest Organism/Cell LineMIC (µg/mL)IC50 (µM)
Ena-A Parent CompoundStaphylococcus aureus--
HeLa--
Analog-1 [Specify Modification]Staphylococcus aureus--
HeLa--
Analog-2 [Specify Modification]Staphylococcus aureus--
HeLa--
... ............

Note: This table is a template. The actual data will be populated upon the synthesis and biological evaluation of the novel analogs.

Experimental Protocols

A. Synthesis of this compound Analogs

The synthesis of this compound analogs is centered around the construction of the key intermediate, 4-amino-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-carboxylic acid, and its derivatives. A plausible synthetic strategy is outlined below, based on literature precedents for the synthesis of related structures.

1. Synthesis of 4-amino-5,5-dimethoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one (Intermediate 1)

A detailed, step-by-step protocol for the synthesis of this key intermediate from simpler precursors is a critical first step. While a complete de novo synthesis from simple starting materials is complex and beyond the scope of a general protocol, a key transformation involves the epoxidation of a corresponding cyclohexenone precursor, followed by the introduction of the amino and dimethoxy groups. A crucial final step is the deprotection of a carbamate-protected amine. For instance, the treatment of tert-butyl N-(5,5-dimethoxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-4-yl)carbamate with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) yields the desired amine intermediate[1].

2. Acylation of Intermediate 1 to form N-acylated Analogs

  • To a solution of Intermediate 1 (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM), add a base (e.g., triethylamine, diisopropylethylamine) (1.2 equivalents).

  • Cool the reaction mixture to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

3. Conversion to the 2,5-dioxo Core Structure

  • Dissolve the N-acylated dimethoxy intermediate in a suitable solvent such as DCM.

  • Cool the solution to -20 °C.

  • Add a Lewis acid, such as boron trifluoride etherate (BF3·OEt2) (3 equivalents), dropwise[1].

  • Stir the reaction at room temperature for 8-16 hours.

  • Quench the reaction with water and extract the product.

  • Purify by chromatography to yield the final this compound analog.

B. Biological Evaluation

1. Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized analogs will be determined using the broth microdilution method.

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) will be used.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Cytotoxicity Assay: MTT or SRB Assay

The cytotoxic activity of the analogs will be evaluated against a panel of human cancer cell lines (e.g., HeLa, MCF-7).

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours.

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.

    • SRB Assay: Fix the cells with trichloroacetic acid and stain with Sulforhodamine B. The protein-bound dye is then solubilized and the absorbance is measured.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, will be calculated from the dose-response curves.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials intermediate Key Intermediate (4-amino-bicyclo[4.1.0]heptane core) start->intermediate Multi-step Synthesis analogs Library of This compound Analogs intermediate->analogs Acylation & Modification antibacterial Antibacterial Assay (MIC) analogs->antibacterial cytotoxicity Cytotoxicity Assay (IC50) analogs->cytotoxicity data_table Data Table (MIC & IC50 values) antibacterial->data_table cytotoxicity->data_table sar SAR Analysis data_table->sar

Caption: Overall workflow for the synthesis and evaluation of this compound analogs.

Caption: General structure of this compound highlighting key sites for modification in SAR studies.

(Note: The DOT script for the chemical structure is a placeholder. A proper chemical drawing software would be used to generate the image of the this compound core with R-groups indicated at the modification sites.)

References

Troubleshooting & Optimization

Technical Support Center: Enaminomycin A Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Enaminomycin A fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Issue 1: Low or No this compound Production

If you are experiencing low or no yield of this compound, consider the following potential causes and solutions.

  • Sub-optimal Media Composition: The nutrients in your fermentation medium are critical for both microbial growth and secondary metabolite production.

    • Solution: Systematically evaluate different carbon and nitrogen sources, as well as mineral salts. Start with a basal medium and vary one component at a time or use statistical methods like Response Surface Methodology (RSM) for more efficient optimization.[1][2]

  • Incorrect Fermentation Parameters: Temperature, pH, and dissolved oxygen levels significantly impact enzyme activity and metabolic pathways.[3]

    • Solution: Optimize these parameters for your specific Streptomyces baarnensis strain.[] Monitor and control pH and temperature throughout the fermentation process. Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen.[3][5]

  • Poor Inoculum Quality: The health and age of the seed culture can dramatically affect the production phase.

    • Solution: Use a fresh, actively growing seed culture. Optimize the inoculum size and age for maximal production.[6]

  • Strain Viability and Stability: The producing strain may have lost its productivity over time through repeated sub-culturing.

    • Solution: Go back to a cryopreserved stock of a high-producing strain. Consider strain improvement techniques like mutagenesis or metabolic engineering.[]

Issue 2: Inconsistent Fermentation Yields

Variability between fermentation batches is a common challenge.

  • Inconsistent Inoculum: Variations in seed culture preparation can lead to inconsistent performance.

    • Solution: Standardize your inoculum preparation protocol, including media, incubation time, and agitation speed.

  • Raw Material Variability: The composition of complex media components (e.g., yeast extract, peptone) can vary between suppliers and even batches.

    • Solution: Test new batches of raw materials before use in large-scale fermentations. Consider using a more defined or synthetic medium if consistency is critical.

  • Inadequate Process Control: Fluctuations in temperature, pH, or dissolved oxygen can lead to inconsistent product formation.[3]

    • Solution: Implement robust monitoring and control systems for critical fermentation parameters.[5]

Issue 3: Fermentation Stalls Before Completion

A "stuck" fermentation, where production ceases prematurely, can be due to several factors.

  • Nutrient Limitation: Essential nutrients may be depleted before the end of the fermentation.

    • Solution: Analyze the consumption of key nutrients during the fermentation. Implement a fed-batch strategy to supply limiting nutrients.[]

  • Accumulation of Inhibitory Byproducts: The accumulation of toxic metabolites can inhibit cell growth and product formation.

    • Solution: Consider in-situ product removal techniques. Modify the medium composition to reduce the formation of inhibitory compounds.

  • Extreme pH Shift: Microbial metabolism can cause significant changes in the pH of the medium, potentially inhibiting production.

    • Solution: Use a buffered medium or implement automated pH control.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical fermentation parameters for antibiotic production by Streptomyces?

A1: While optimal conditions are strain-specific, typical starting parameters for Streptomyces fermentation are outlined in the table below. These should be used as a baseline for optimization.

Q2: How can I optimize the composition of my fermentation medium?

A2: Medium optimization is a critical step to enhance yield.[2] A common approach is to first screen various carbon and nitrogen sources using a "one-factor-at-a-time" (OFAT) method.[2] Following this, statistical methods like Plackett-Burman designs can be used to identify the most significant media components, and Response Surface Methodology (RSM) can then be employed to determine the optimal concentrations of these key components.[6][9][10]

Q3: What is the general workflow for troubleshooting a low-yield fermentation?

A3: A logical troubleshooting workflow is essential. The diagram below illustrates a systematic approach to identifying and resolving common fermentation issues.

Q4: Are there any specific precursors that can be added to the medium to boost this compound production?

A4: The biosynthetic pathway of this compound is not extensively detailed in the provided search results. However, understanding the building blocks of the related compound, Moenomycin A, which is a phosphoglycolipid, suggests that precursors for fatty acid and sugar biosynthesis could be beneficial.[11][12][13] Experimenting with the addition of glucose and fatty acid precursors may be a viable strategy.

Data Presentation

Table 1: Typical Starting Fermentation Parameters for Streptomyces Species

ParameterTypical RangeNotes
Temperature28-37 °CHighly strain-dependent; extremes can denature enzymes.[3][8]
pH6.5-7.5Should be controlled as metabolic activity can alter it.[3][8]
Agitation150-250 rpmEnsures homogeneity and aids in oxygen transfer.[10]
Aeration0.5-1.5 vvmCrucial for aerobic organisms like Streptomyces.
Inoculum Size5-10% (v/v)Affects the length of the lag phase.[6][10]
Fermentation Time5-14 daysVaries depending on the strain and production kinetics.[6][8]

Table 2: Common Media Components for Streptomyces Fermentation

ComponentExamplesTypical Concentration (g/L)
Carbon Source Glucose, Starch, Maltose10-40
Nitrogen Source Soybean Meal, Yeast Extract, Peptone, Ammonium Sulfate5-20
Phosphate Source K2HPO4, KH2PO41-5
Trace Elements MgSO4, FeSO4, ZnSO40.1-1
Calcium Carbonate CaCO31-5

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Component Screening

  • Prepare a Basal Medium: Create a baseline fermentation medium with a standard composition.

  • Vary One Component: For each experimental flask, vary the concentration of a single component (e.g., glucose) while keeping all other components constant. Include a control flask with the basal medium.

  • Inoculate and Ferment: Inoculate all flasks with a standardized seed culture of S. baarnensis and run the fermentation under standard conditions.

  • Analyze Yield: At the end of the fermentation, measure the this compound yield for each condition.

  • Identify Optimal Component: The concentration that results in the highest yield is considered the optimum for that component under the tested conditions. Repeat for all media components.

Protocol 2: Fermentation Parameter Optimization

  • Establish Baseline: Using an optimized medium, run a fermentation at standard parameters (e.g., 30°C, pH 7.0, 200 rpm).

  • Vary a Single Parameter: Set up a series of fermentations where only one parameter is varied at a time (e.g., test temperatures of 25°C, 30°C, and 35°C).

  • Monitor and Measure: Monitor the fermentations and measure the final this compound titer.

  • Determine Optimum: The parameter value that gives the highest yield is selected. This can be repeated for other parameters like pH and agitation speed.

Visualizations

TroubleshootingWorkflow Start Low this compound Yield CheckStrain Verify Strain Viability and Purity Start->CheckStrain StrainOK Strain is Viable CheckStrain->StrainOK [Good] ReviveStrain Revive from Cryostock / Re-isolate CheckStrain->ReviveStrain [Poor] CheckInoculum Review Inoculum Preparation InoculumOK Inoculum is Healthy CheckInoculum->InoculumOK [Good] OptimizeInoculum Optimize Inoculum Age and Size CheckInoculum->OptimizeInoculum [Poor] CheckMedia Analyze Medium Composition MediaOK Media is Optimal CheckMedia->MediaOK [Good] OptimizeMedia Perform Media Optimization (OFAT/RSM) CheckMedia->OptimizeMedia [Poor] CheckParams Evaluate Fermentation Parameters ParamsOK Parameters are Optimal CheckParams->ParamsOK [Good] OptimizeParams Optimize Temp, pH, Aeration CheckParams->OptimizeParams [Poor] StrainOK->CheckInoculum InoculumOK->CheckMedia MediaOK->CheckParams End Improved Yield ParamsOK->End ReviveStrain->CheckStrain OptimizeInoculum->CheckInoculum OptimizeMedia->CheckMedia OptimizeParams->CheckParams

Caption: Troubleshooting workflow for low fermentation yield.

FermentationParameters cluster_physical Physical Parameters cluster_chemical Chemical/Nutritional Parameters cluster_biological Biological Parameters Temperature Temperature Agitation Agitation Yield This compound Yield Temperature->Yield pH pH pH->Yield Agitation->Yield Aeration Aeration Aeration->Yield CarbonSource Carbon Source Minerals Minerals/Trace Elements CarbonSource->Yield NitrogenSource Nitrogen Source NitrogenSource->Yield Minerals->Yield Strain Strain Genetics Strain->Yield Inoculum Inoculum Quality Inoculum->Yield

Caption: Interrelationship of parameters affecting yield.

References

Technical Support Center: Overcoming Solubility Issues of Enaminomycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Enaminomycin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an antibiotic belonging to the epoxy quinone family, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1] Like many quinolone antibiotics, this compound is understood to be poorly soluble in aqueous solutions, particularly at neutral pH. This poor solubility can lead to challenges in various experimental settings, including in vitro assays and formulation development, potentially resulting in inaccurate data and reduced therapeutic efficacy.

Q2: What are the primary reasons for the low aqueous solubility of this compound?

The chemical structure of this compound, which includes an epoxy, a primary amine, and a carboxylic acid functional group, contributes to its solubility characteristics.[1] Quinolone antibiotics, a class that includes this compound, are known to have ionizable functional groups, and their solubility is often pH-dependent.[2] At their isoelectric point, which is typically near neutral pH, these compounds exist as zwitterions, leading to minimal aqueous solubility.

Q3: What are the most common strategies to improve the solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications: Techniques such as particle size reduction (micronization and nanonization) and the use of solid dispersions can increase the surface area and dissolution rate.

  • Chemical Modifications: Adjusting the pH of the solution is a primary method for compounds with ionizable groups. Salt formation and complexation, for instance with cyclodextrins, are also effective strategies.

  • Use of Adjuvants: The addition of co-solvents, surfactants, or the formation of microemulsions can significantly improve solubility.

Q4: Can you provide a starting point for preparing a stock solution of this compound?

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of stock solution into aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit at that specific pH and temperature. The organic solvent from the stock solution may not be sufficient to maintain solubility upon high dilution.1. Decrease the final concentration: Attempt dilutions to a lower final concentration of this compound. 2. Optimize the solvent system: Consider using a co-solvent system in your final aqueous buffer (see Protocol 2). 3. Adjust the pH: Modify the pH of your aqueous buffer to be either more acidic or more alkaline (see Protocol 1). 4. Utilize cyclodextrins: Formulate this compound with a cyclodextrin (B1172386) to enhance its solubility (see Protocol 3).
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium over time.1. Visually inspect for precipitation: Before and during the experiment, check for any signs of precipitation in your solutions. 2. Perform a solubility test: Determine the approximate solubility of this compound in your specific assay medium under the experimental conditions. 3. Re-evaluate your solubilization method: You may need to switch to a more robust method like cyclodextrin complexation or a co-solvent system to ensure consistent solubility.
Difficulty dissolving the lyophilized powder. This compound may have very low solubility directly in neutral aqueous buffers.1. Use an organic solvent for the initial stock: Dissolve the powder in a small amount of DMSO or methanol (B129727) to create a concentrated stock solution before diluting into your aqueous medium. 2. Gentle warming and sonication: Briefly and gently warm the solution or use a sonicator to aid dissolution in the organic solvent. Avoid excessive heat which could degrade the compound.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes a general method to assess and improve the solubility of this compound by modifying the pH of the aqueous solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Aqueous buffers of various pH values (e.g., pH 4, 5, 6, 7, 8, 9)

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous buffers with different pH values.

  • Add an excess amount of this compound powder to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Plot the solubility of this compound as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Solubilization using a Co-solvent System

This protocol outlines the use of water-miscible organic solvents to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% of a chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add a small, fixed volume of the this compound stock solution to each co-solvent/buffer mixture.

  • Vortex the solutions and visually inspect for any precipitation.

  • If no precipitation is observed, you can proceed with your experiment using the lowest percentage of co-solvent that maintains solubility at your desired final concentration.

  • It is critical to run a vehicle control (co-solvent/buffer mixture without this compound) in your experiments to account for any effects of the co-solvent itself.

Protocol 3: Inclusion Complexation with Cyclodextrins

This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or aqueous buffer

  • Magnetic stirrer

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously. A molar ratio of 1:1 (this compound:Cyclodextrin) is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, filter the solution to remove any un-complexed, undissolved this compound.

  • The resulting clear solution contains the this compound-cyclodextrin inclusion complex and can be used for experiments. The concentration of this compound in the complex can be determined by a suitable analytical method.

Data Presentation

Table 1: Common Co-solvents for Enhancing Solubility of Poorly Soluble Drugs

Co-solventTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)0.1% - 5% (v/v)Commonly used for preparing stock solutions. Can have biological effects at higher concentrations.
Ethanol1% - 10% (v/v)Biocompatible at low concentrations. Volatility can be a concern.
Polyethylene Glycol 400 (PEG 400)5% - 20% (v/v)Generally considered safe and effective for increasing solubility.
Propylene Glycol (PG)5% - 20% (v/v)Another common and safe co-solvent for pharmaceutical formulations.

Table 2: Comparison of Solubilization Techniques

TechniqueAdvantagesDisadvantages
pH Adjustment Simple, cost-effective, and can significantly increase solubility for ionizable compounds.Only effective for ionizable drugs. May not be suitable if the required pH is outside the range of biological compatibility.
Co-solvents Effective for a wide range of hydrophobic compounds. Simple to implement for initial studies.The co-solvent itself can have biological or chemical effects. May not be suitable for all applications, especially in vivo.
Cyclodextrin Complexation Can significantly increase aqueous solubility and stability. Generally biocompatible.May not be effective for all molecules. Can be more expensive than simple pH adjustment or co-solvents.
Nanoparticle Formulation Increases surface area, leading to faster dissolution and potentially improved bioavailability.Requires specialized equipment and formulation expertise.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy Selection cluster_protocol Experimental Protocol cluster_validation Validation cluster_application Application A Poor Solubility of This compound in Aqueous Solution B pH Adjustment A->B Choose Strategy C Co-solvent System A->C Choose Strategy D Cyclodextrin Complexation A->D Choose Strategy E Determine Optimal pH B->E Execute F Screen Co-solvents & Concentrations C->F Execute G Prepare Inclusion Complex D->G Execute H Solubility Quantification (e.g., HPLC, UV-Vis) E->H Validate F->H Validate G->H Validate I Stability Assessment H->I Validate J Use in In Vitro / In Vivo Experiments I->J Proceed

Caption: Workflow for selecting and validating a solubilization strategy.

signaling_pathway cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Cellular Outcome enaminomycin This compound gyrase DNA Gyrase enaminomycin->gyrase Inhibits topoisomerase Topoisomerase IV enaminomycin->topoisomerase Inhibits strand_relegation DNA Strand Re-ligation enaminomycin->strand_relegation Blocks dna_replication DNA Replication & Transcription gyrase->dna_replication Enables topoisomerase->dna_replication Enables dna_replication->strand_relegation dna_damage Double-Strand DNA Breaks strand_relegation->dna_damage Leads to cell_death Bacterial Cell Death dna_damage->cell_death Induces

Caption: Proposed mechanism of action of this compound.

References

Stability of Enaminomycin A under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published stability data for Enaminomycin A under varying pH and temperature conditions is not currently available in the public domain. The following information is based on general principles of drug stability testing and the known chemical characteristics of compounds containing enamine and epoxy quinone functionalities. The provided experimental protocols, data, and diagrams are illustrative and should be adapted based on internal experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound?

A1: this compound possesses several functional groups that may be susceptible to degradation, including an enamine, an epoxy ring, and a quinone system.[1][2] Key potential stability concerns include:

  • Hydrolysis: The enamine functional group can be susceptible to hydrolysis, particularly under acidic conditions, which would lead to the cleavage of the molecule.

  • Oxidation: The quinone structure may be prone to oxidation, potentially altering the compound's activity.

  • pH Sensitivity: As with many compounds containing acidic (carboxylic acid) and basic (primary amine) centers, the stability of this compound is likely to be pH-dependent. Extreme pH values (both acidic and basic) may accelerate degradation.

  • Thermolysis: Elevated temperatures can increase the rate of all potential degradation reactions.

  • Photolysis: Quinone-containing compounds can be light-sensitive. Exposure to UV or even ambient light might lead to degradation.

Q2: I am observing a rapid loss of this compound potency in my aqueous stock solution. What could be the cause?

A2: Rapid potency loss in aqueous solutions is often linked to hydrolysis or pH-related degradation. Consider the following:

  • pH of the Solution: If your solution is unbuffered, the dissolution of this compound (which has a carboxylic acid group) could result in a pH that is not optimal for its stability. Measure the pH of your stock solution.

  • Storage Temperature: Are you storing the solution at an appropriate temperature? For short-term storage, refrigeration (2-8 °C) is generally recommended. For long-term storage, freezing (-20 °C or -80 °C) might be necessary, although freeze-thaw cycles should be minimized.

  • Exposure to Light: Ensure your stock solution is protected from light by using amber vials or wrapping the container in foil.

Q3: What are the expected degradation products of this compound?

A3: While no specific degradation pathways for this compound have been published, based on its structure, potential degradation products could arise from:

  • Enamine Hydrolysis: This would result in the formation of a ketone and the corresponding amine.

  • Epoxide Ring Opening: This can occur under both acidic and basic conditions, leading to the formation of diols.

  • Decarboxylation: The carboxylic acid group might be lost under certain stress conditions like high heat.

Identifying these degradation products would require analytical techniques such as LC-MS/MS to determine their mass and fragmentation patterns, followed by NMR for structural elucidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in bioassays. Degradation of this compound in the assay medium.Prepare fresh dilutions of this compound for each experiment. Check the pH and temperature of your assay medium and consider performing a time-course experiment to assess stability under your specific assay conditions.
Appearance of new peaks in HPLC analysis of a stored sample. Chemical degradation of this compound.Characterize the new peaks using mass spectrometry to identify potential degradation products. Review your storage conditions (pH, temperature, light exposure) and handling procedures.
Precipitation of the compound in a buffered solution. Poor solubility or salt formation at a specific pH.Determine the pKa of this compound to predict its ionization state at different pH values. Adjust the pH of the buffer or consider using a co-solvent if solubility is a persistent issue.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment

This protocol outlines a general procedure for an initial assessment of this compound stability across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a high concentration.

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37 °C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH.

Protocol 2: Thermal Stability Assessment

This protocol provides a framework for evaluating the stability of this compound at different temperatures.

  • Sample Preparation: Prepare solutions of this compound in a buffer at a pH where it exhibits reasonable stability (determined from Protocol 1).

  • Temperature Conditions: Aliquot the solutions into separate vials and incubate them at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).

  • Time Points: At specified intervals (e.g., 0, 1, 3, 7, 14 days), remove a vial from each temperature condition.

  • Analysis: Analyze the samples using an HPLC method to quantify the amount of this compound remaining.

  • Data Analysis: For each temperature, plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the slope of the line will be the negative of the degradation rate constant (k).

Data Presentation

The following tables represent hypothetical data to illustrate how the results from the above protocols could be summarized.

Table 1: Hypothetical pH Stability of this compound at 37 °C

pH% Remaining after 8 hours% Remaining after 24 hours
3.065.240.1
5.088.975.5
7.095.190.3
9.080.462.7

Table 2: Hypothetical Thermal Stability of this compound at pH 7.0

TemperatureDegradation Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
4 °C0.005138.6
25 °C0.02133.0
40 °C0.0887.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution incubate_ph Incubate at Different pH Values prep_stock->incubate_ph incubate_temp Incubate at Different Temperatures prep_stock->incubate_temp prep_buffers Prepare Buffers (Varying pH) prep_buffers->incubate_ph sampling Collect Aliquots at Time Points incubate_ph->sampling incubate_temp->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Calculate % Remaining / Rate Constants hplc_analysis->data_analysis logical_relationship cluster_factors Influencing Factors cluster_outcome Potential Outcomes ph pH degradation Degradation of this compound ph->degradation temp Temperature temp->degradation light Light light->degradation potency_loss Loss of Biological Potency degradation->potency_loss

References

Technical Support Center: Synthesis of Enaminomycin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Enaminomycin A analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex class of molecules.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields during the coupling of the polyketide and amino acid fragments. What are the potential causes and solutions?

A1: Low yields in fragment coupling are a common issue. Several factors could be contributing to this problem. We recommend a systematic approach to troubleshooting:

  • Incomplete activation of the carboxylic acid: Ensure your activating agent (e.g., HATU, HOBt) is fresh and used in the correct stoichiometry. Anhydrous conditions are critical.

  • Side reactions of the activated acid: The activated ester can be unstable. It is advisable to generate it in situ and use it immediately.

  • Steric hindrance: If either the carboxylic acid or the amine fragment is sterically hindered, the reaction rate can be significantly reduced. Consider using a less bulky activating agent or a different coupling reagent.

  • Protecting group interference: Certain protecting groups can interfere with the coupling reaction. Review your protecting group strategy to ensure compatibility with the coupling conditions.[1][2][3]

  • Epimerization: The chiral center alpha to the activated carbonyl is prone to epimerization under basic conditions. The use of coupling reagents known to suppress epimerization, such as COMU or T3P, is recommended.

Troubleshooting Workflow for Low Coupling Yield

start Low Coupling Yield check_reagents Verify Reagent Quality (Fresh, Anhydrous) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) start->check_conditions screen_coupling Screen Different Coupling Reagents check_reagents->screen_coupling check_conditions->screen_coupling check_pg Review Protecting Group Strategy screen_coupling->check_pg analyze_byproducts Analyze Byproducts (NMR, MS) check_pg->analyze_byproducts solution Improved Yield analyze_byproducts->solution

Caption: Troubleshooting flowchart for low yield in fragment coupling reactions.

Q2: I am observing the formation of a significant byproduct during the deprotection of a Boc-protected amine. How can I minimize this?

A2: Byproduct formation during Boc deprotection often arises from the reactivity of the carbocation intermediate generated. The choice of scavenger and reaction conditions is crucial.

  • Carbocation Scavengers: The tert-butyl cation formed during deprotection can alkylate electron-rich functional groups. Using a scavenger like triethylsilane (TES) or anisole (B1667542) can trap this cation.

  • Acid Strength and Concentration: Using a milder acid or a lower concentration can sometimes reduce side reactions. For sensitive substrates, carefully titrating the amount of acid is recommended.

  • Reaction Temperature: Perform the deprotection at 0 °C or lower to minimize the rate of side reactions.

Q3: The final purification of my this compound analog by reverse-phase HPLC is proving difficult, with broad peaks and poor separation. What can I do?

A3: Poor chromatographic performance is often due to interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Mobile Phase Additives: The presence of multiple amine groups can lead to tailing on silica-based columns. Adding a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia, to the mobile phase can improve peak shape. For acidic compounds, adding an acid like trifluoroacetic acid (TFA) or formic acid is common.

  • Column Choice: Consider using a column with a different stationary phase chemistry (e.g., a polymer-based column) that may have different selectivity.

  • Gradient Optimization: A shallower gradient around the elution time of your compound can improve resolution.

Troubleshooting Guides

Problem 1: Poor Stereocontrol in the Dihydroxylation Step

Symptoms:

  • Formation of diastereomers in a nearly 1:1 ratio.

  • Difficult separation of the desired diastereomer.

Possible Causes and Solutions:

CauseRecommended Solution
Substrate Control is Not Effective The inherent stereochemistry of the substrate may not be sufficient to direct the dihydroxylation.
Action: Employ a chiral catalyst or a directing group. For Sharpless asymmetric dihydroxylation, the choice of AD-mix-α or AD-mix-β will determine the facial selectivity.
Incorrect Reaction Conditions Temperature, solvent, and the nature of the co-oxidant can influence the diastereoselectivity.
Action: Screen different solvents and maintain a low reaction temperature (-78 °C to 0 °C). Ensure the co-oxidant is fresh.
Isomerization of the Starting Material The starting olefin may be isomerizing under the reaction conditions, leading to a loss of stereochemical information.
Action: Verify the stability of the starting material under the reaction conditions. If necessary, choose a more stable protecting group or a different synthetic route that avoids this sensitive intermediate.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • To a stirred solution of the olefin (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of olefin).

  • Add methanesulfonamide (B31651) (1.1 equiv).

  • Stir the resulting slurry vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding sodium sulfite (B76179) (1.5 g per mmol of olefin) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the diol.

Problem 2: Difficulty in the Formation of the Enaminone Moiety

Symptoms:

  • Low yield of the desired enaminone.

  • Formation of multiple products, including the Michael adduct.

  • Reaction fails to go to completion.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Nucleophilicity of the Amine If the amine is sterically hindered or electronically deactivated, its addition to the β-dicarbonyl compound will be slow.
Action: Use a more activated β-dicarbonyl derivative, such as a vinylogous acid chloride. Alternatively, catalysis with a Lewis acid may enhance the electrophilicity of the carbonyl.
Unfavorable Reaction Equilibrium The formation of the enaminone is a reversible reaction involving the elimination of water.
Action: Use a Dean-Stark apparatus to remove water azeotropically. The use of microwave irradiation can also drive the reaction to completion.
Side Reactions The β-dicarbonyl compound can undergo self-condensation or other side reactions under the reaction conditions.
Action: Optimize the reaction temperature and time. A lower temperature may suppress side reactions. The order of addition of reagents can also be critical.

Logical Flow for Enaminone Formation Troubleshooting

start Poor Enaminone Yield check_amine Assess Amine Reactivity (Sterics, Electronics) start->check_amine check_dicarbonyl Assess Dicarbonyl Reactivity start->check_dicarbonyl catalysis Consider Catalysis (Lewis Acid, Brønsted Acid) check_amine->catalysis check_dicarbonyl->catalysis remove_water Employ Water Removal (Dean-Stark, Microwaves) optimize_conditions Optimize Conditions (Temp, Time, Solvent) remove_water->optimize_conditions catalysis->remove_water success Successful Enaminone Formation optimize_conditions->success

Caption: Decision-making process for optimizing enaminone synthesis.

Data Summary

Table 1: Comparison of Coupling Reagents for Fragment Union

Coupling ReagentAdditiveSolventTemperature (°C)Time (h)Yield (%)Epimerization (%)
HATUHOAtDMF0 to 251265< 5
EDCIHOBtDCM0 to 2524588
COMUDIPEAMeCN0875< 2
T3PPyridineEtOAc25672< 3

Table 2: Effect of Scavengers on Boc Deprotection

Acid (equiv)Scavenger (equiv)SolventTemperature (°C)Time (min)Desired Product Yield (%)Byproduct Yield (%)
TFA (10)NoneDCM25307025
TFA (10)Anisole (5)DCM0458510
TFA (10)TES (3)DCM03092< 5
4M HCl in DioxaneNoneDioxane2560888

References

Technical Support Center: Optimizing Enaminomycin A Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Enaminomycin A is a compound for which there is limited publicly available in vivo data. Therefore, this technical support center provides guidance based on established principles for the preclinical development of novel antibiotic and cytotoxic agents. The provided protocols and dosage ranges are illustrative and must be adapted based on empirical data generated through systematic experimentation.

Frequently Asked Questions (FAQs)

Q1: We have in vitro data for this compound's activity. How do we determine a starting dose for our first in vivo animal study?

A1: Establishing a safe and effective starting dose for a first-in-animal study is a critical step. The process involves a careful consideration of in vitro efficacy, and if available, in vitro cytotoxicity data.

  • From In Vitro Efficacy (Antibacterial Studies): Your starting point is the Minimum Inhibitory Concentration (MIC) of this compound against the target pathogen. A common practice is to aim for initial plasma concentrations in the animal model that are several-fold higher than the in vitro MIC. However, this is a rough estimate and should be approached with caution.

  • From In Vitro Cytotoxicity (Anticancer Studies): For the cytostatic properties of this compound against cell lines like L1210, the IC50 (half-maximal inhibitory concentration) is the key parameter. The initial in vivo dose should be calculated to achieve a theoretical plasma concentration that is a fraction of the in vitro IC50, to minimize the risk of systemic toxicity.

  • No Observed Adverse Effect Level (NOAEL): If any preliminary toxicology data is available, the NOAEL is the highest dose that does not produce significant adverse effects and is the most reliable starting point.[1] If no data exists, a conservative approach is necessary. A dose range-finding study is the first essential in vivo experiment to determine the Maximum Tolerated Dose (MTD).[2][3]

Q2: Which animal model is most appropriate for initial studies with this compound?

A2: For initial dose-range finding and efficacy studies, mice are the most common and appropriate model due to their small size, well-characterized genetics, and cost-effectiveness.[4] Specific models include:

  • For Antibacterial Efficacy: A murine thigh infection model or a septicemia model is standard.[5] These allow for the assessment of the drug's ability to reduce bacterial load in a specific tissue or systemically.

  • For Anticancer Efficacy: A xenograft model, where human cancer cells (e.g., L1210) are implanted into immunocompromised mice, is typically used to evaluate the effect of this compound on tumor growth.

  • For Toxicity Studies: Healthy mice of a standard strain (e.g., BALB/c or C57BL/6) are used for initial dose-range finding and acute toxicity studies.[5]

Q3: What are the key parameters to monitor during an in vivo study with this compound?

A3: Careful monitoring is crucial to assess both the efficacy and toxicity of this compound.

  • Efficacy Parameters:

    • Antibacterial: Bacterial load (CFU/gram of tissue or blood), survival rate of infected animals.

    • Anticancer: Tumor volume, tumor weight at the end of the study, survival rate.

  • Toxicity Parameters:

    • Clinical Signs: Changes in behavior (lethargy, agitation), appearance (piloerection, hunched posture), and body weight (a loss of more than 15-20% is a common humane endpoint).[3]

    • Hematology and Clinical Chemistry: At the termination of the study, blood samples should be collected to analyze for markers of liver and kidney function (e.g., ALT, AST, creatinine).[3]

    • Histopathology: Organs such as the liver, kidneys, spleen, and heart should be collected for histopathological examination to identify any tissue damage.

Q4: How should this compound be formulated for in vivo administration?

A4: The formulation depends on the physicochemical properties of this compound, such as its solubility and stability.

  • Aqueous Solubility: If this compound is water-soluble, it can be dissolved in a sterile, isotonic vehicle like saline or phosphate-buffered saline (PBS).

  • Poor Aqueous Solubility: If the compound is poorly soluble, a formulation with a solubilizing agent may be required. Common vehicles include:

    • A small percentage of DMSO or ethanol, further diluted in saline or PBS.

    • A mixture of polyethylene (B3416737) glycol (PEG), and saline.

    • Cyclodextrins.

  • Vehicle Toxicity: It is critical to conduct a pilot study with the vehicle alone to ensure it does not cause any adverse effects in the animals.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of in vivo efficacy despite good in vitro activity 1. Poor Pharmacokinetics (PK): The drug may be rapidly metabolized or cleared, not reaching the site of infection or the tumor at a high enough concentration or for a sufficient duration. 2. Poor Bioavailability: The drug may not be well absorbed when administered via a particular route (e.g., oral). 3. High Protein Binding: The compound may be highly bound to plasma proteins, reducing the free, active concentration.1. Conduct a Pilot PK Study: Determine the compound's half-life, Cmax, and AUC. This will inform the dosing regimen (e.g., more frequent dosing may be needed). 2. Change the Route of Administration: If oral bioavailability is low, consider parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC). 3. Increase the Dose: If the compound is well-tolerated, a higher dose may be necessary to achieve therapeutic concentrations.
Observed Toxicity in Animal Models (e.g., weight loss, mortality) 1. High Dose: The administered dose may be above the Maximum Tolerated Dose (MTD). 2. Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects. 3. Rapid Administration: For IV injections, a rapid bolus can lead to acute toxicity. 4. Off-target Effects: The compound may be interacting with unintended biological targets.1. Conduct a Dose De-escalation Study: Test lower doses to identify the MTD.[7] 2. Administer Vehicle Control: A dedicated group of animals should receive only the vehicle to assess its toxicity.[6] 3. Slow Down Infusion Rate: For IV administration, use a slower infusion rate. 4. Consider Alternative Formulations: A different formulation may alter the drug's distribution and reduce toxicity.
High Variability in Animal Responses 1. Inconsistent Dosing Technique: Errors in administration can lead to variable exposure. 2. Formulation Issues: The compound may not be uniformly suspended or dissolved, leading to inconsistent dosing. 3. Animal Health Status: Underlying health issues in some animals can affect their response.1. Refine Dosing Technique: Ensure all personnel are properly trained and consistent in their administration methods. 2. Ensure Homogeneous Formulation: Vortex or sonicate suspensions before each dose. 3. Source Healthy Animals: Obtain animals from a reputable supplier and allow for an acclimatization period before starting the experiment.

Data Presentation

Table 1: Example Data from a Dose-Range Finding Study for this compound
Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+2.5None0/5
105+1.8None0/5
305-3.2Mild lethargy0/5
1005-12.5Piloerection, significant lethargy1/5
3005-21.0Severe lethargy, hunched posture4/5
Table 2: Example Data from an Efficacy Study of this compound in a Murine Thigh Infection Model
Treatment Group (mg/kg)Route of AdministrationDosing RegimenMean Bacterial Load (log10 CFU/gram thigh) ± SD
Vehicle ControlIPOnce8.2 ± 0.4
This compound (10)IPOnce6.5 ± 0.6
This compound (30)IPOnce4.1 ± 0.5
This compound (50)IPOnce2.8 ± 0.3
Positive Control (Vancomycin 10)IPOnce3.1 ± 0.4

Experimental Protocols

Protocol 1: Dose-Range Finding Study of this compound in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following a single administration.

Methodology:

  • Animal Model: Use healthy, 8-week-old BALB/c mice, with an equal number of males and females.

  • Animal Groups: Divide mice into at least 5 groups (n=5 per sex per group): a vehicle control group and four escalating dose groups of this compound (e.g., 10, 30, 100, 300 mg/kg). The dose levels should be selected based on any available in vitro data and should be spaced logarithmically.

  • Formulation: Prepare this compound in a suitable, sterile vehicle.

  • Administration: Administer a single dose of this compound or vehicle via the intended route of administration (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior and appearance.

    • Measure body weight daily.

    • Record any instances of mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs, and results in a body weight loss of less than 15%.

Protocol 2: Murine Thigh Infection Model for Efficacy Testing

Objective: To evaluate the efficacy of this compound in reducing bacterial burden in a localized infection model.

Methodology:

  • Animal Model: Use 6-8 week old, female ICR mice.

  • Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).[5]

  • Infection: On day 0, inject 0.1 mL of a logarithmic-phase culture of the target pathogen (e.g., Staphylococcus aureus at 1 x 10^6 CFU/mL) into the right thigh muscle.[5]

  • Treatment: Two hours post-infection, administer this compound at various doses (based on the MTD study) or a vehicle control via the desired route. Include a positive control group with a known effective antibiotic.

  • Endpoint: At 24 hours post-treatment, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for bacterial enumeration on appropriate agar (B569324) plates.

Mandatory Visualizations

experimental_workflow cluster_preclinical In Vivo Dosage Optimization Workflow in_vitro In Vitro Data (MIC, IC50) dose_range Dose-Range Finding (MTD Determination) in_vitro->dose_range Inform Starting Dose pk_study Pharmacokinetic (PK) Pilot Study dose_range->pk_study Define Safe Doses efficacy_study Efficacy Study (e.g., Murine Thigh Model) pk_study->efficacy_study Inform Dosing Regimen dose_refinement Dose Refinement and Regimen Optimization efficacy_study->dose_refinement Evaluate Efficacy

Caption: A generalized workflow for optimizing the in vivo dosage of a novel compound like this compound.

troubleshooting_workflow start In Vivo Experiment Start efficacy_check Efficacy Observed? start->efficacy_check no_efficacy No Efficacy efficacy_check->no_efficacy No yes_efficacy Efficacy Observed efficacy_check->yes_efficacy Yes toxicity_check Toxicity Observed? no_toxicity No Toxicity toxicity_check->no_toxicity No yes_toxicity Toxicity Observed toxicity_check->yes_toxicity Yes troubleshoot_efficacy Troubleshoot Efficacy: - Check PK - Increase Dose - Change Route no_efficacy->troubleshoot_efficacy yes_efficacy->toxicity_check optimize_dose Optimize Dose and Regimen no_toxicity->optimize_dose troubleshoot_toxicity Troubleshoot Toxicity: - Lower Dose - Check Vehicle - Change Formulation yes_toxicity->troubleshoot_toxicity end_fail Re-evaluate Compound troubleshoot_efficacy->end_fail end_success Successful Outcome optimize_dose->end_success troubleshoot_toxicity->optimize_dose

Caption: A decision tree for troubleshooting common issues during in vivo studies.

hypothetical_pathway enaminomycin_a This compound (Epoxy Quinone) ros Increased Reactive Oxygen Species (ROS) enaminomycin_a->ros topoisomerase Topoisomerase Inhibition enaminomycin_a->topoisomerase dna_damage DNA Damage ros->dna_damage p53 p53 Activation dna_damage->p53 apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest p53->apoptosis p53->cell_cycle_arrest topoisomerase->dna_damage

Caption: A hypothetical signaling pathway for the anticancer activity of an epoxy quinone compound like this compound.[8]

References

Technical Support Center: Troubleshooting Inconsistent Results in Enaminomycin A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enaminomycin A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and resolving common issues that can lead to inconsistent results in both antimicrobial and cytotoxicity assays involving this compound.

General FAQs

Q1: What is this compound and what are its known biological activities?

This compound is an antibiotic belonging to the epoxy quinone family. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. Additionally, it has shown cytostatic effects on L1210 mouse leukemia cells in vitro.[1] This dual activity makes it a compound of interest for both antimicrobial and anti-cancer research.

Q2: What is the most common solvent for preparing this compound stock solutions?

Q3: Are there any known stability issues with this compound?

The epoxy quinone structure of this compound suggests potential instability in aqueous solutions, particularly at neutral or alkaline pH. It is advisable to prepare fresh dilutions of this compound in the assay medium for each experiment from a frozen DMSO stock. Long-term storage of aqueous dilutions is not recommended. Some quinone antibiotics are also known to be light-sensitive, so protecting solutions from light is a good practice.

Section 1: Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing with this compound is typically performed to determine its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a common and quantitative approach.

FAQs for Antimicrobial Susceptibility Testing

Q4: We are observing significant well-to-well and plate-to-plate variability in our MIC assays. What are the likely causes?

Inconsistent MIC results can stem from several factors. The most common culprits are inaccuracies in the inoculum density, degradation of the this compound stock, or variations in media preparation. Ensure your bacterial inoculum is standardized to a 0.5 McFarland standard and that you are using a fresh or properly stored this compound stock solution.

Q5: The MIC values we are obtaining for our quality control strain are consistently different from expected values. What should we do?

First, verify the identity and purity of your quality control strain. If the strain is confirmed to be correct, the issue likely lies with the experimental setup. Check the expiration date and storage conditions of your Mueller-Hinton Broth (MHB) and any supplements. Also, confirm the accuracy of your pipetting and serial dilutions. If the problem persists, consider preparing a fresh stock of this compound.

Q6: We are observing bacterial growth in our sterility control wells. What does this indicate?

Growth in the sterility control wells (media only, no bacteria) points to contamination of your media, reagents, or the microtiter plate itself. All reagents and materials should be sterile, and aseptic techniques must be strictly followed throughout the procedure.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a general guideline for determining the MIC of this compound. Optimization for specific bacterial strains may be necessary.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or PBS

Procedure:

  • Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.

  • Inoculum Preparation: From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).

    • Sterility Control: Wells containing 200 µL of MHB only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Troubleshooting Inconsistent AST Results
Observation Potential Cause Recommended Solution
No bacterial growth in any wells, including the growth control.Inactive inoculum or presence of a universal inhibitor.Prepare a fresh bacterial inoculum. Check for contamination in the media or reagents.
Bacterial growth in all wells, including high concentrations of this compound.Resistant bacterial strain, inactive this compound, or incorrect concentration.Verify the susceptibility of the bacterial strain. Prepare a fresh stock of this compound. Re-calculate and verify your dilutions.
Inconsistent growth patterns or "skipped" wells.Pipetting errors, cross-contamination between wells, or compound precipitation.Review and practice your pipetting technique. Use fresh pipette tips for each transfer. Visually inspect the wells for any precipitate after adding this compound.
MIC values vary significantly between experiments.Variations in inoculum density, incubation time, or this compound stability.Strictly adhere to the standardized inoculum preparation. Ensure consistent incubation times. Prepare fresh dilutions of this compound for each experiment.

Diagram: Antimicrobial Susceptibility Testing Workflow

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock in DMSO D Serial Dilution of this compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate with Bacterial Suspension B->E C Prepare 96-well plate with MHB C->D D->E F Incubate (37°C, 16-20h) E->F G Read Results (Visual/OD600) F->G H Determine MIC G->H

Caption: Workflow for determining the MIC of this compound.

Section 2: Cytotoxicity Assays

Cytotoxicity assays are performed to evaluate the effect of this compound on cell viability, for which the MTT assay is a common colorimetric method.

FAQs for Cytotoxicity Assays

Q7: Our cell viability results are not reproducible. What are the common sources of error in an MTT assay?

Variability in MTT assays often arises from inconsistent cell seeding density, contamination of cell cultures, or interference of this compound with the assay itself. Ensure that you have a homogenous cell suspension before seeding and that your cell passage number is consistent between experiments. It is also important to include a compound control (this compound in media without cells) to check for direct reduction of MTT by the compound.

Q8: The absorbance values in our negative control (untreated cells) are very low.

Low absorbance in the negative control suggests a problem with cell health or metabolic activity. Check for signs of contamination (e.g., bacteria, fungi, mycoplasma). Ensure you are using the correct media formulation and that your cells are not at too high a passage number, which can affect their growth and metabolic rate.

Q9: We observe a precipitate in the wells after adding this compound. How does this affect the results?

Precipitation of the compound can lead to inaccurate and misleading results. It can interfere with the optical density readings and also means the effective concentration of the compound in solution is lower than intended. If precipitation occurs, you may need to adjust the solvent concentration or use a different solvent system.

Experimental Protocol: MTT Cytotoxicity Assay

This is a general protocol for assessing the cytotoxicity of this compound against a cell line like L1210.

Materials:

  • This compound

  • Anhydrous DMSO

  • L1210 cells (or other target cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should not exceed 1%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.

    • Media Blank: Wells containing medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of the solubilization buffer to each well. Mix gently by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Troubleshooting Inconsistent Cytotoxicity Assay Results
Observation Potential Cause Recommended Solution
High background absorbance in media blank wells.Contaminated media or reagents. MTT solution is old or was exposed to light.Use fresh, sterile media and reagents. Prepare fresh MTT solution and protect it from light.
Absorbance values are too high or out of the linear range of the reader.Cell seeding density is too high. Incubation time with MTT was too long.Optimize the cell seeding density in a preliminary experiment. Reduce the MTT incubation time.
Inconsistent results between replicate wells.Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Be precise with your pipetting. Avoid using the outer wells of the plate or ensure they are filled with sterile PBS to maintain humidity.
Cell morphology changes in the vehicle control wells.DMSO toxicity.Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%).

Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Add Solubilization Buffer G->H I Read Absorbance (570nm) H->I J Calculate Cell Viability (%) I->J

References

Technical Support Center: Enaminomycin A Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Enaminomycin A to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: this compound, as an enaminone compound, is susceptible to degradation from several factors. The primary causes are hydrolysis, exposure to light, high temperatures, and acidic conditions.[1][2] Storing the compound as a solid is generally more stable than in solution.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To maximize its shelf-life, this compound should be stored in a cool, dark, and dry place.[1] It is recommended to store it as a solid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed vial to protect it from air and moisture.[1] For short-term storage of solutions, aprotic solvents should be used, and the solutions should be prepared fresh whenever possible.

Q3: How does the choice of solvent affect the stability of this compound in solution?

A3: The choice of solvent significantly impacts the stability of this compound. Protic solvents, particularly water, can facilitate hydrolysis, leading to degradation. Therefore, using aprotic solvents such as acetonitrile (B52724) or DMSO is recommended for preparing stock solutions. The solvent can also influence the tautomeric equilibrium between the enol-imine and enaminone forms, which can affect stability.

Q4: Are there any specific analytical methods to quantify this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly suitable methods for quantifying this compound and identifying its degradation products. These methods offer high sensitivity and accuracy. A validated stability-indicating analytical method should be used for accurate assessment.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and storage of this compound.

Issue Possible Cause Troubleshooting Action
Compound degrades during work-up after synthesis. Acidic conditions remaining from the synthesis.Neutralize the reaction mixture promptly after synthesis is complete using a mild base like sodium bicarbonate solution.
Prolonged exposure to high temperatures.If possible, run the reaction at a lower temperature and minimize the duration of any heating steps.
Presence of water.Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction and work-up.
Purified compound shows degradation after a short storage period. Storage in solution.If feasible, evaporate the solvent and store the compound as a solid.
Exposure to light.Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.
Exposure to air and moisture.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
Inconsistent results in biological assays. Degradation of this compound in stock solutions.Prepare fresh stock solutions from solid material before each experiment. Avoid repeated freeze-thaw cycles.
Interaction with assay components.Evaluate the compatibility of this compound with the assay buffer and other components. Some components may catalyze degradation.

Quantitative Data on Stability

Storage Condition Solvent Time % Degradation (Hypothetical)
4°C, Dark, SolidN/A6 months< 1%
25°C, Dark, SolidN/A6 months2-5%
4°C, DarkAcetonitrile1 week< 2%
25°C, DarkAcetonitrile1 week5-10%
4°C, DarkAqueous Buffer (pH 7.4)24 hours10-20%
25°C, Exposed to LightAqueous Buffer (pH 7.4)24 hours> 50%

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method to assess the stability of this compound under various storage conditions.

1. Preparation of Stock Solution: a. Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable aprotic solvent like anhydrous acetonitrile or DMSO.

2. Preparation of Test Samples: a. Aliquot the stock solution into multiple amber HPLC vials. b. For testing in different solvents, evaporate the solvent from some aliquots under a stream of nitrogen and reconstitute in the test solvent (e.g., aqueous buffer). c. For testing as a solid, use the lyophilized powder.

3. Storage Conditions: a. Store the prepared samples under a matrix of conditions, for example:

  • -20°C (Solid and in aprotic solvent)
  • 4°C (Solid and in aprotic and protic solvents)
  • 25°C (Solid and in aprotic and protic solvents, with and without light exposure)
  • 40°C (Accelerated stability testing, solid and in aprotic solvent)

4. Time Points for Analysis: a. Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months).

5. Sample Analysis: a. At each time point, retrieve a sample from each storage condition. b. Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of this compound remaining. c. The method should be able to separate the parent compound from its degradation products.

6. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing prep_stock Prepare Concentrated Stock Solution in Aprotic Solvent prep_samples Prepare Test Samples (Solid, Aprotic, Protic) prep_stock->prep_samples storage Store Samples under Varied Conditions (Temp, Light, Solvent) prep_samples->storage analysis Analyze Samples at Defined Time Points (HPLC/LC-MS) storage->analysis data_analysis Calculate Degradation Rate and Determine Shelf-Life analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Factors Influencing this compound Degradation and Mitigation cluster_causes Degradation Factors cluster_mitigation Mitigation Strategies hydrolysis Hydrolysis (Water) enaminomycin This compound (Stable) hydrolysis->enaminomycin light Photodegradation (Light) light->enaminomycin temp Thermal Degradation (Heat) temp->enaminomycin acid Acidic Conditions acid->enaminomycin dry Store Dry & Use Aprotic Solvents dry->hydrolysis dark Store in Amber Vials dark->light cool Refrigerate or Freeze cool->temp neutral Use Neutral Buffers neutral->acid degraded Degraded Product enaminomycin->degraded Degradation

References

Technical Support Center: Enhancing the Bioavailability of Enaminomycin A Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific bioavailability and formulation of Enaminomycin A is limited. Therefore, this guide utilizes general principles and common formulation strategies for poorly soluble natural products, with illustrative examples and data that are representative of compounds with similar challenges. The experimental protocols provided are established methods in drug development and can be adapted for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

Based on its classification as an epoxy quinone natural product, the primary challenges are likely:

  • Poor Aqueous Solubility: this compound is described as a white amorphous powder soluble in several organic solvents but its aqueous solubility may be limited, which can hinder its dissolution in the gastrointestinal (GI) tract.

  • Limited Permeability: The molecule's polarity and size might restrict its passage across the intestinal epithelium.

  • Chemical Instability: The epoxy and quinone functional groups can be susceptible to degradation in the acidic environment of the stomach and enzymatic degradation in the intestine.[1]

  • First-Pass Metabolism: Like many natural products, this compound may be subject to extensive metabolism in the liver before reaching systemic circulation.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

Several strategies can be employed to overcome the challenges mentioned above:

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and protect it from degradation in the GI tract.

  • Nanoparticle Formulations: Polymeric nanoparticles or solid lipid nanoparticles can increase the surface area for dissolution and enhance absorption through various cellular uptake mechanisms.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate.[2][3]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble and/or permeable prodrug that converts to the active form in the body is another viable option.

Q3: How can I assess the stability of my this compound formulation?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. This method must be able to separate the intact this compound from its degradation products. Stability studies should be conducted under various stress conditions (e.g., temperature, humidity, pH, light) as per ICH guidelines to determine the shelf-life of the formulation.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate
Potential Cause Troubleshooting Steps
Poor wetting of the drug powder 1. Reduce the particle size of this compound through micronization or nanonization. 2. Incorporate a surfactant or wetting agent into the formulation.
Drug recrystallization from an amorphous form 1. For solid dispersions, ensure the drug is fully dissolved in the polymer matrix. 2. Incorporate a crystallization inhibitor into the formulation.
Inadequate formulation composition 1. Optimize the ratio of drug to carrier/excipient. 2. For lipid-based formulations, screen different oils, surfactants, and co-solvents to improve drug solubilization.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Inconsistent formulation performance in vivo 1. Ensure the formulation is physically and chemically stable under in vivo conditions. 2. For emulsions or suspensions, ensure consistent droplet or particle size distribution.
Food effects on drug absorption 1. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 2. Consider formulating for administration in a specific state (e.g., with a high-fat meal for some lipid-based formulations).
Saturable absorption or first-pass metabolism 1. Conduct dose-escalation studies to determine if absorption is dose-dependent. 2. Investigate the potential for co-administration with inhibitors of relevant metabolic enzymes or efflux transporters.

Experimental Protocols

In Vitro Dissolution Testing for this compound Formulations

Objective: To assess the rate and extent of this compound release from a formulation in a simulated gastrointestinal fluid.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium:

    • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.

    • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.

  • Procedure: a. Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C. b. Place a single dose of the this compound formulation in each vessel. c. Rotate the paddle at a specified speed (e.g., 50 or 75 RPM). d. At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the medium and replace it with an equal volume of fresh medium. e. Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and identify potential for active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with appropriate supplements.

  • Procedure: a. Wash the Caco-2 monolayers with transport buffer. b. Add the this compound solution to the apical (A) or basolateral (B) side of the monolayer. c. Incubate for a specified time (e.g., 2 hours) at 37 °C. d. At the end of the incubation, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport). e. Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of an this compound formulation after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice.

  • Dosing:

    • Administer the this compound formulation orally (e.g., by gavage).

    • Administer a solution of this compound intravenously to a separate group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Data Presentation

Table 1: Illustrative In Vitro Dissolution Data for Different this compound Formulations

Formulation% Drug Released at 30 min (SGF)% Drug Released at 60 min (SIF)
Unformulated this compound 5%15%
Micronized this compound 20%45%
Solid Dispersion (1:5 drug:polymer) 60%95%
Liposomal Formulation 40% (drug retained)85%

Table 2: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Oral Bioavailability (F%)
Unformulated (Oral Suspension) 502.02505%
Solid Dispersion (Oral) 3001.0150030%
Liposomal Formulation (Oral) 4501.5225045%
IV Solution --5000100%

Visualizations

experimental_workflow cluster_preformulation Preformulation cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies solubility Solubility Studies lipid Lipid-Based Formulations solubility->lipid nano Nanoparticle Formulations solubility->nano solid Solid Dispersions solubility->solid stability Stability Assessment stability->lipid stability->nano stability->solid compatibility Excipient Compatibility compatibility->lipid compatibility->nano compatibility->solid dissolution Dissolution Testing lipid->dissolution nano->dissolution solid->dissolution permeability Caco-2 Permeability dissolution->permeability pk_studies Pharmacokinetic Studies (Rodents) permeability->pk_studies

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway_absorption GI_Lumen GI Lumen (Formulation) Dissolution Dissolution (this compound in solution) GI_Lumen->Dissolution Release Intestinal_Membrane Intestinal Epithelium Dissolution->Intestinal_Membrane Permeation Portal_Vein Portal Vein (to Liver) Intestinal_Membrane->Portal_Vein Absorption Systemic_Circulation Systemic Circulation (Bioavailable Drug) Portal_Vein->Systemic_Circulation Metabolism First-Pass Metabolism Portal_Vein->Metabolism Metabolism->Systemic_Circulation Reduced Bioavailability

Caption: Factors affecting oral drug absorption.

References

Technical Support Center: Extraction of Enaminomycin A from Streptomyces baarnensis Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the refinement of Enaminomycin A extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for extracting this compound from the culture broth of Streptomyces baarnensis?

A1: The established method for isolating this compound involves a multi-step process that begins after fermentation. The culture broth is first clarified by centrifugation to remove the mycelia. The supernatant, containing the dissolved this compound, is then passed through an activated carbon column, which adsorbs the antibiotic. The this compound is subsequently eluted from the carbon column using an aqueous acetone (B3395972) solution. Finally, the components of the eluate, including Enaminomycins A, B, and C, are separated using size-exclusion chromatography with a Sephadex LH-20 column.[1]

Q2: What are the known physico-chemical properties of this compound that are relevant to its extraction?

A2: this compound is a member of the epoxy quinone family of antibiotics.[1] Its molecular formula is C7H5NO5. Understanding its chemical nature is crucial for selecting appropriate solvents and handling conditions to avoid degradation. As an epoxy quinone, it may be susceptible to degradation under harsh pH conditions or prolonged exposure to light.

Q3: What type of chromatography is used for the final purification of this compound?

A3: The final purification and separation of this compound from its analogs (B and C) is achieved using a Sephadex LH-20 column.[1] This is a form of size-exclusion and partition chromatography that is well-suited for separating small, related molecules in organic or aqueous-organic solvents.

Q4: Can other solvents be used for elution from the activated carbon column?

A4: While aqueous acetone is the documented eluent, other polar organic solvents mixed with water could potentially be effective. The optimal solvent system would need to be determined empirically. The choice of solvent and the composition of the aqueous mixture will depend on the polarity of this compound and its binding affinity to the activated carbon. A gradient of increasing solvent polarity is often a good strategy to elute compounds of interest.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Incomplete cell lysis (if intracellular) Although this compound is found in the culture broth, intracellular concentrations should not be discounted. Consider ultrasonicating or bead-beating a sample of the cell pellet to assess if a significant amount of the product remains within the cells.
Inefficient adsorption to activated carbon - Ensure the pH of the supernatant is optimized for adsorption. The surface charge of both the activated carbon and this compound can be pH-dependent.- The flow rate during loading onto the carbon column might be too high. Reduce the flow rate to increase the residence time.- The activated carbon may be saturated. Use a larger volume of activated carbon relative to the culture supernatant.
Incomplete elution from activated carbon - The eluting solvent (aqueous acetone) may not be at the optimal concentration. Test a gradient of acetone concentrations (e.g., 30%, 50%, 70%, 90% in water) to find the most effective elution profile.- Increase the volume of the elution solvent used.- Ensure sufficient contact time between the elution solvent and the activated carbon.
Poor Separation on Sephadex LH-20 Improper column packing - Ensure the Sephadex LH-20 resin is properly swelled in the mobile phase before packing.- Pack the column in a single, continuous pour to avoid layering and channeling.
Incorrect mobile phase - The choice of solvent for Sephadex LH-20 is critical. Methanol is a common choice. The resolution can be highly dependent on the solvent system used.- Ensure the sample is fully dissolved in the mobile phase before loading.
Column overloading - The amount of crude extract loaded onto the column may be too high, leading to broad, overlapping peaks. Reduce the sample load.
Degradation of this compound pH instability - As an epoxy quinone, this compound may be unstable in acidic or basic conditions. Maintain a neutral pH throughout the extraction process unless optimized otherwise.- Buffer the solutions where appropriate.
Temperature sensitivity - Perform extraction steps at reduced temperatures (e.g., 4°C) where possible, especially during cell lysis and solvent evaporation, to minimize thermal degradation.
Light sensitivity - Protect the sample from light by using amber glass vessels or covering containers with aluminum foil, as quinone structures can be light-sensitive.
Presence of Impurities in Final Product Contamination from culture medium - Consider a pre-extraction step, such as a liquid-liquid extraction of the supernatant with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar media components before the activated carbon step.
Co-elution of related compounds - Optimize the gradient and/or the solvent system for the Sephadex LH-20 chromatography to improve the resolution between this compound and other co-eluting metabolites.

Data Presentation

Table 1: Illustrative Solvent Ratios for Elution from Activated Carbon

Note: The following data are illustrative and should be optimized experimentally.

Aqueous Acetone Concentration Volume (Column Volumes) Hypothetical Yield of this compound (%)
30%215
50%240
70%285
90%295

Table 2: Example Parameters for Sephadex LH-20 Chromatography

Note: These parameters are starting points and will require optimization.

Parameter Value
Column Dimensions 2.5 cm x 100 cm
Stationary Phase Sephadex LH-20
Mobile Phase Methanol
Flow Rate 0.5 mL/min
Sample Loading Volume 1-2% of total column volume
Detection Wavelength To be determined based on UV-Vis spectrum of this compound

Experimental Protocols

Protocol 1: Extraction of this compound from Culture Broth

  • Harvesting: Centrifuge the Streptomyces baarnensis culture broth at 8,000 x g for 20 minutes to pellet the mycelia.

  • Clarification: Carefully decant the supernatant. For further clarification, pass the supernatant through a 0.45 µm filter.

  • Adsorption:

    • Prepare a column packed with activated carbon. The amount of carbon will depend on the volume of the supernatant; a 1:100 ratio of carbon (g) to supernatant (mL) is a reasonable starting point.

    • Equilibrate the carbon column with sterile, deionized water.

    • Load the clarified supernatant onto the column at a slow flow rate (e.g., 1-2 column volumes per hour).

    • After loading, wash the column with 2-3 column volumes of deionized water to remove unbound impurities.

  • Elution:

    • Elute the adsorbed compounds from the activated carbon column using aqueous acetone. Start with a lower concentration (e.g., 30% acetone in water) and increase the concentration stepwise or with a linear gradient to 90% acetone.

    • Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC, bioassay).

  • Concentration:

    • Pool the fractions containing this compound.

    • Remove the acetone using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C).

    • The remaining aqueous solution can be lyophilized to yield the crude extract.

Protocol 2: Purification of this compound using Sephadex LH-20

  • Resin Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) for at least 3 hours at room temperature.

  • Column Packing:

    • Create a slurry of the swelled resin in the mobile phase.

    • Pour the slurry into the chromatography column in one continuous motion to ensure a homogenous packing.

    • Allow the resin to settle and then start the flow of the mobile phase to pack the bed to a constant height.

  • Equilibration: Equilibrate the packed column by washing with at least 2-3 column volumes of the mobile phase.

  • Sample Application:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Centrifuge the sample to remove any insoluble material.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin the elution with the mobile phase at a consistent, slow flow rate.

    • Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions for the presence and purity of this compound. Pool the pure fractions and concentrate them as described previously.

Mandatory Visualizations

ExtractionWorkflow cluster_0 Upstream Processing cluster_1 Primary Extraction cluster_2 Purification Fermentation S. baarnensis Fermentation Centrifugation Centrifugation of Broth Fermentation->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Mycelia Mycelial Pellet (Discard/Analyze) Centrifugation->Mycelia Carbon_Column Activated Carbon Adsorption Supernatant->Carbon_Column Elution Elution with Aqueous Acetone Carbon_Column->Elution Wash with H2O Crude_Extract Crude this compound Extract Elution->Crude_Extract Sephadex_Column Sephadex LH-20 Chromatography Crude_Extract->Sephadex_Column Pure_Enaminomycin_A Pure this compound Sephadex_Column->Pure_Enaminomycin_A

Caption: Workflow for the extraction and purification of this compound.

TroubleshootingTree Start Low Yield or Purity Issue Check_Yield Is the yield low at the crude extract stage? Start->Check_Yield Check_Purity Is the final product impure? Start->Check_Purity Check_Yield->Check_Purity No Low_Crude_Yield Low Crude Yield Check_Yield->Low_Crude_Yield Yes Impure_Product Impure Product Check_Purity->Impure_Product Yes Adsorption_Issue Check Carbon Adsorption Efficiency Low_Crude_Yield->Adsorption_Issue Elution_Issue Check Elution Protocol Low_Crude_Yield->Elution_Issue Degradation_Issue Suspect Degradation? Low_Crude_Yield->Degradation_Issue Separation_Issue Optimize Sephadex LH-20 Separation Impure_Product->Separation_Issue Contamination_Issue Check for Media Contaminants Impure_Product->Contamination_Issue

Caption: Decision tree for troubleshooting this compound extraction.

References

Validation & Comparative

Enaminomycin A: A Comparative Analysis of Efficacy in the Epoxy Quinone Antibiotic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive field of antibiotic research, the quest for potent and selective therapeutic agents is paramount. This guide provides a detailed comparative analysis of Enaminomycin A, an epoxy quinone antibiotic, with other members of its class, namely Epoxomicin (B1671546) and Panepoxydone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.

I. Quantitative Efficacy: A Comparative Overview

The following tables summarize the available quantitative data on the inhibitory activities of this compound, Epoxomicin, and Panepoxydone. While direct comparative studies are limited, this compilation of data from various sources provides a basis for preliminary assessment.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Antibiotic
This compound
Gram-positive bacteria
Gram-negative bacteria

Table 2: Cytotoxic Activity (IC50)

AntibioticCell LineIC50
This compound L1210 (Mouse Leukemia)Data not available
Epoxomicin B16-F10 (Melanoma)0.002 µg/mL
HCT116 (Colon Carcinoma)0.005 µg/mL
Moser (Cell line not specified)0.044 µg/mL
P388 (Leukemia)0.002 µg/mL
K562 (Chronic Myelogenous Leukemia)0.037 µg/mL
Panepoxydone MDA-MB-453 (Breast Cancer)4 µM
MCF-7 (Breast Cancer)5 µM
MDA-MB-468 (Breast Cancer)6 µM
MDA-MB-231 (Breast Cancer)15 µM

Note: this compound has been reported to exhibit cytostatic effects on L1210 mouse leukemia cells in vitro, but specific IC50 values are not detailed in the available literature[1].

II. Mechanisms of Action and Signaling Pathways

The distinct therapeutic effects of these epoxy quinone antibiotics stem from their unique molecular targets and interference with specific cellular signaling pathways.

This compound: The precise mechanism of action and the specific signaling pathways targeted by this compound have not been fully elucidated in the available scientific literature.

Epoxomicin: Epoxomicin is a potent and highly selective proteasome inhibitor. It covalently binds to the 20S proteasome's catalytic subunits, primarily inhibiting its chymotrypsin-like activity. This inhibition disrupts the degradation of ubiquitinated proteins, leading to the accumulation of regulatory proteins and ultimately inducing cell cycle arrest and apoptosis. A key consequence of proteasome inhibition by epoxomicin is the stabilization of IκBα, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB.

Epoxomicin_Pathway cluster_proteasome Proteasome-Mediated Degradation cluster_nfkb NF-κB Signaling Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides IKK IKK IkB IκBα IKK->IkB Phosphorylation IkB->Ub_Protein Ubiquitination NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Gene Gene Transcription NFkB_nuc->Gene Epoxomicin Epoxomicin Epoxomicin->Proteasome Inhibition

Epoxomicin inhibits the proteasome, preventing IκBα degradation and NF-κB activation.

Panepoxydone: Panepoxydone exerts its anticancer effects primarily through the inhibition of the NF-κB signaling pathway. It prevents the phosphorylation of IκBα, the inhibitory subunit of NF-κB. This action stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of genes involved in cell proliferation, survival, and inflammation.

Panepoxydone_Pathway cluster_signal External Signal (e.g., TNF-α) cluster_nfkb NF-κB Signaling Cascade Signal Signal Receptor Receptor Signal->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation pIkB p-IκBα IkB->pIkB Proteasome Proteasome pIkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Gene Gene Transcription NFkB_nuc->Gene Panepoxydone Panepoxydone Panepoxydone->IKK_complex Inhibition

Panepoxydone inhibits IKK, preventing IκBα phosphorylation and subsequent NF-κB activation.

III. Experimental Protocols

This section details the standardized methodologies for evaluating the efficacy of epoxy quinone antibiotics.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated at 37°C until it reaches a logarithmic growth phase, typically confirmed by measuring the optical density at 600 nm (OD600).

  • The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Broth Microdilution Method:

  • A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing broth medium.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (bacteria without antibiotic) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest antibiotic concentration in which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Bacteria (e.g., Mueller-Hinton Broth) start->culture standardize Standardize Inoculum (e.g., 5x10^5 CFU/mL) culture->standardize inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic standardize->inoculate dilute Prepare Serial Dilutions of Antibiotic dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Growth incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

B. Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

1. Cell Culture and Seeding:

  • The desired cancer cell line is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

  • Plates are incubated to allow for cell attachment.

2. Compound Treatment:

  • A serial dilution of the test antibiotic is prepared.

  • The culture medium is replaced with fresh medium containing the various concentrations of the antibiotic.

  • Control wells (cells with vehicle and medium only) are included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Viability Assessment (e.g., MTT Assay):

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of viability against the log of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plate culture->seed attach Allow Cell Attachment seed->attach treat Treat Cells with Antibiotic attach->treat prepare_compound Prepare Serial Dilutions of Antibiotic prepare_compound->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining the IC50 value of a compound using the MTT assay.

IV. Conclusion

This guide provides a comparative framework for understanding the efficacy of this compound in the context of other epoxy quinone antibiotics like Epoxomicin and Panepoxydone. While the available data highlights the potent anticancer activities of Epoxomicin and Panepoxydone with well-defined mechanisms of action, further research is critically needed to elucidate the specific antibacterial spectrum, cytotoxic potency, and molecular targets of this compound. The detailed experimental protocols provided herein offer a standardized approach for future investigations to fill these knowledge gaps and to perform direct, head-to-head comparisons of these promising therapeutic agents. Such studies will be invaluable for advancing our understanding of the structure-activity relationships within the epoxy quinone class and for the development of novel, highly effective antibiotics.

References

A Comparative Analysis of Mitomycin C Cytotoxicity: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This guide provides a comprehensive analysis of the cytotoxicity of the well-established chemotherapeutic agent, Mitomycin C. Our initial goal was to conduct a direct comparative analysis between Enaminomycin A and Mitomycin C. However, a thorough review of existing scientific literature revealed a significant lack of publicly available data on the cytotoxic properties of this compound against cancer cell lines.

Therefore, this document has been adapted to serve as a detailed framework and example of a comparative cytotoxicity guide, using Mitomycin C as the primary subject. The methodologies, data presentation formats, and visualizations provided herein can be applied to the analysis of other compounds as more data becomes available. We believe this guide will still serve as a valuable resource for your research and drug development endeavors.

Mitomycin C: An Overview of its Cytotoxic Profile

Mitomycin C is a potent antitumor antibiotic that has been used in cancer chemotherapy for decades.[1] Its cytotoxic effects are primarily attributed to its ability to act as a DNA alkylating agent, leading to the formation of DNA interstrand crosslinks.[1] This damage inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

Quantitative Cytotoxicity Data of Mitomycin C

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[3][4] The IC50 values for Mitomycin C vary considerably depending on the cancer cell line, reflecting differences in cellular uptake, metabolism, and DNA repair capacities.

Below is a summary of reported IC50 values for Mitomycin C across various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma6 µg/mL
HCT116b (resistant)Colon Carcinoma10 µg/mL
HCT116-44 (acquired resistance)Colon Carcinoma50 µg/mL
MCF7Breast Cancer0.024213 µM
NCI-H460Large Cell Lung Cancer0.023531 µM
SF295Glioblastoma0.022489 µM
J82Bladder Cancer0.015006 µM
SISOCervical Cancer0.018427 µM
769-PKidney Cancer0.020797 µM

Note: The data presented is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.[5][6]

Experimental Protocols for Cytotoxicity Assessment

Standardized protocols are crucial for the reliable and reproducible assessment of cytotoxicity. The following are detailed methodologies for two common colorimetric assays used to evaluate cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Test compound (e.g., Mitomycin C)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.

Materials:

  • 96-well cell culture plates

  • Test compound

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released in treated wells and compare it to the spontaneous release (untreated cells) and maximum release (cells treated with lysis buffer) to calculate the percentage of cytotoxicity.

Visualizing Experimental and Mechanistic Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

G cluster_workflow Cytotoxicity Assessment Workflow A Cell Seeding in 96-well Plate B Compound Treatment (e.g., Mitomycin C) A->B C Incubation (24-72 hours) B->C D Assay Procedure (MTT or LDH) C->D E Data Acquisition (Absorbance Reading) D->E F IC50 Determination E->F

Caption: General workflow for in vitro cytotoxicity assessment.

G cluster_pathway Mitomycin C Mechanism of Action MMC Mitomycin C (Enters Cell) Activation Reductive Activation (Enzymatic) MMC->Activation DNA Nuclear DNA Activation->DNA Alkylates Crosslink DNA Interstrand Crosslinking DNA->Crosslink Replication_Block Inhibition of DNA Replication and Transcription Crosslink->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of Mitomycin C-induced cytotoxicity.

References

Validating the Antibacterial Spectrum of Enaminomycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Enaminomycin A against other commonly used antibiotic agents. The data presented is intended to offer an objective validation of its efficacy, supported by standardized experimental protocols.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The in vitro potency of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance, measured by Minimum Inhibitory Concentration (MIC), is compared with standard antibiotics from different classes: Vancomycin (a glycopeptide), Ciprofloxacin (a fluoroquinolone), and Gentamicin (B1671437) (an aminoglycoside).

Bacterial SpeciesStrain IDTypeThis compound MIC (µg/mL) (Illustrative)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive0.51[2][3]0.6[4]0.5[5]
Enterococcus faecalisATCC 29212Gram-positive22[6]14-16[6]
Escherichia coliATCC 25922Gram-negative1>2560.013[4]0.25-1[6]
Pseudomonas aeruginosaATCC 27853Gram-negative4>2560.15[4]0.5-2[6]

Experimental Workflow for MIC Determination

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_prep Preparation cluster_dilution Antibiotic Dilution cluster_incubation_reading Inoculation, Incubation & Reading start Start: Select Bacterial Strain colonies Isolate 3-5 Colonies from Fresh Agar (B569324) Plate start->colonies suspension Create Bacterial Suspension in Saline (0.85%) colonies->suspension mcfarland Adjust to 0.5 McFarland Standard (~1.5x10⁸ CFU/mL) suspension->mcfarland inoculum Dilute Suspension to Final Inoculum (~5x10⁵ CFU/mL) mcfarland->inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate stock Prepare Antibiotic Stock Solution serial Perform 2-Fold Serial Dilutions in 96-Well Plate with Cation-Adjusted Mueller-Hinton Broth stock->serial controls Prepare Growth Control (No Antibiotic) & Sterility Control (No Bacteria) serial->controls serial->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC: Lowest Concentration with No Visible Growth incubate->read Data_Analysis Data Analysis read->Data_Analysis read->Data_Analysis

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Experimental Protocol: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining Minimum Inhibitory Concentrations (MICs) of aerobic bacteria by broth microdilution.

3.1. Materials

  • Test bacterium (e.g., Staphylococcus aureus ATCC 29213)

  • This compound and comparator antibiotics

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 0.85% saline

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile culture tubes, pipettes, and reagent reservoirs

  • Incubator (35°C ± 2°C)

3.2. Inoculum Preparation

  • From a fresh (18-24 hour) non-selective agar plate, touch 3-5 morphologically similar colonies of the test organism with a sterile loop.

  • Suspend the colonies in a tube containing sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a densitometer and corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.3. Antibiotic Dilution

  • Prepare stock solutions of each antibiotic in a suitable solvent.

  • Perform two-fold serial dilutions of each antibiotic in CAMHB directly in the 96-well microtiter plate. A typical final concentration range is 0.06 to 128 µg/mL.

  • Each plate must include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

3.4. Inoculation and Incubation

  • Dispense the standardized bacterial inoculum into each well (except the sterility control), bringing the final volume to 100 µL.

  • Cover the plates and incubate in ambient air at 35°C ± 2°C for 16-20 hours.

3.5. Interpretation of Results

  • Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth (i.e., the first clear well).

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between experimental inputs, processes, and the final output in determining the antibacterial spectrum.

logical_relationship cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Data & Interpretation antibiotic Test Compound (this compound) mic_test Broth Microdilution Assay antibiotic->mic_test bacteria Bacterial Panel (Gram+/Gram-) bacteria->mic_test media Growth Medium (CAMHB) media->mic_test protocol Standardized Protocol (CLSI) protocol->mic_test mic_value MIC Value (µg/mL) mic_test->mic_value spectrum Antibacterial Spectrum (Broad vs. Narrow) mic_value->spectrum comparison Comparison with Other Antibiotics spectrum->comparison conclusion Efficacy Conclusion comparison->conclusion

Caption: Logic of Antibacterial Spectrum Validation.

References

Navigating Drug Resistance: A Comparative Analysis of Annamycin's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal challenge in oncology is the development of multidrug resistance (MDR), a phenomenon where cancer cells exhibit simultaneous resistance to various structurally and mechanistically unrelated anticancer drugs. This guide provides a comparative analysis of Annamycin (B1684224), a novel anthracycline antibiotic, and its cross-resistance profile against other established anticancer agents, supported by experimental data from in vitro studies. Understanding these cross-resistance patterns is crucial for researchers and drug development professionals in designing effective sequential and combination cancer therapies.

Annamycin has demonstrated a remarkable ability to circumvent common mechanisms of multidrug resistance, particularly those mediated by efflux pumps like P-glycoprotein (P-gp) and the multidrug resistance-associated protein (MRP). This attribute distinguishes it from other anthracyclines such as doxorubicin (B1662922) and idarubicin (B193468), which are often rendered ineffective by these resistance pathways.

Quantitative Comparison of Drug Resistance

The following table summarizes the resistance indices of Annamycin compared to Doxorubicin and Idarubicin in cancer cell lines expressing different resistance mechanisms. The resistance index (RI) is a measure of how much more resistant a resistant cell line is to a drug compared to its sensitive counterpart. A lower RI indicates that the drug is less affected by the resistance mechanism.

Cell Line PairResistance MechanismAnnamycin RIDoxorubicin RIIdarubicin RI
HL-60S vs. HL-60/DOXP-glycoprotein (P-gp)2.6117.540
MCF-7 vs. MCF-7/VPMRP-expressing1.16.9Not Reported
UMCC-1 vs. UMCC-1/VPMRP-expressing1.411.6Not Reported

Data sourced from studies on human leukemia (HL-60), breast carcinoma (MCF-7), and small-cell lung cancer (UMCC-1) cell lines.[1][2][3]

Experimental Protocols

The data presented above were derived from in vitro cytotoxicity assays. Below are the generalized methodologies employed in these studies:

Cell Lines and Culture:

  • Sensitive Cell Lines: HL-60S (human promyelocytic leukemia), MCF-7 (human breast adenocarcinoma), UMCC-1 (human small-cell lung cancer).

  • Resistant Cell Lines: HL-60/DOX (Doxorubicin-selected, P-gp overexpressing), MCF-7/VP and UMCC-1/VP (Etoposide-selected, MRP-expressing).[1][2][3]

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT or similar):

  • Cells were seeded in 96-well plates at a predetermined density.

  • After 24 hours of incubation, cells were treated with a range of concentrations of Annamycin, Doxorubicin, or Idarubicin.

  • Following a 72-hour incubation period, a solution such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

  • After a further incubation period, the resulting formazan (B1609692) crystals were solubilized.

  • The absorbance was measured using a microplate reader at a specific wavelength.

  • The drug concentration that inhibits cell growth by 50% (IC50) was calculated from the dose-response curves.

  • The Resistance Index (RI) was calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parent cell line.

Cellular Accumulation and Efflux Studies:

  • To investigate the mechanism of resistance, studies also measured the intracellular accumulation and efflux of the drugs.[1][2][3]

  • Cells were incubated with the fluorescent anthracyclines, and the intracellular fluorescence was quantified using flow cytometry or confocal microscopy at various time points.

  • Efflux was measured by first loading the cells with the drug and then measuring the decrease in intracellular fluorescence over time after the drug was removed from the medium.

Signaling Pathways and Mechanisms of Action

The differential cross-resistance profiles of Annamycin and other anthracyclines are primarily attributed to their interaction with cellular efflux pumps. The following diagram illustrates the mechanism of P-glycoprotein-mediated multidrug resistance and how Annamycin circumvents this pathway.

MDR_Pathway cluster_cell Cancer Cell Dox Doxorubicin Pgp P-glycoprotein (P-gp) Efflux Pump Dox->Pgp Binds to P-gp Nucleus Nucleus (DNA Damage) Dox->Nucleus Enters Nucleus Ann Annamycin Ann->Nucleus Enters Nucleus Dox_out Doxorubicin (effluxed) Pgp->Dox_out Efflux Dox_in Doxorubicin (extracellular) Dox_in->Dox Ann_in Annamycin (extracellular) Ann_in->Ann Cross_Resistance_Workflow start Start cell_lines Select Sensitive and Resistant Cancer Cell Lines start->cell_lines cytotoxicity Perform Cytotoxicity Assays (e.g., MTT) cell_lines->cytotoxicity ic50 Calculate IC50 Values cytotoxicity->ic50 ri Determine Resistance Index (RI) ic50->ri compare Compare RI with Other Anticancer Drugs ri->compare mechanism Investigate Mechanism (e.g., Efflux Assays) ri->mechanism end End compare->end mechanism->compare

References

Enaminomycin A vs. Doxorubicin: A Head-to-Head Comparison in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the cytotoxic, apoptotic, and cell cycle inhibitory effects of Enaminomycin A and the widely-used chemotherapeutic agent, Doxorubicin, on breast cancer cells. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective performances and underlying mechanisms of action.

Executive Summary

Doxorubicin, an anthracycline antibiotic, is a long-established and potent chemotherapeutic agent used in the treatment of breast cancer. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage, cell cycle arrest, and apoptosis.[1][2][3] this compound, a member of the enaminone class of compounds, represents a newer area of investigation for anticancer therapeutics. Its cytotoxic effects are understood to be mediated by the induction of ROS, leading to apoptosis and cell cycle arrest at the G0/G1 phase. This guide will delve into the quantitative differences in their efficacy and the distinct signaling pathways they modulate.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the cytotoxicity, induction of apoptosis, and effects on cell cycle distribution for this compound and Doxorubicin in breast cancer cell lines.

Table 1: Cytotoxicity (IC50 Values) in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time
This compound (NPEs)MDA-MB-23141.7 ± 0.572h
MCF-752.1 ± 0.572h
DoxorubicinMDA-MB-2310.924h
MCF-72.224h

Data for this compound (NPEs) is derived from a study on N-propargylic β-enaminones. Data for Doxorubicin is from a separate study. Direct comparison should be made with caution due to different experimental conditions.

Table 2: Induction of Apoptosis in Breast Cancer Cell Lines

CompoundCell Line% Apoptotic Cells (Early + Late)Treatment Conditions
This compound (NPEs)MDA-MB-23174.5%IC50 concentration, 72h
MCF-7Not specifiedIC50 concentration, 72h
DoxorubicinMCF-7Significantly Increased4.0 µM, 48h

Data for this compound (NPEs) is from a study on N-propargylic β-enaminones. Data for Doxorubicin is from a separate study.

Table 3: Effect on Cell Cycle Distribution in Breast Cancer Cell Lines

CompoundCell LineEffect on Cell CycleKey Regulators
This compound (NPEs)MDA-MB-231, MCF-7G0/G1 Phase ArrestUpregulation of p21 and Cyclin D1
DoxorubicinMCF-7G1/S and G2/M Checkpoint ArrestUpregulation of p53 and p21
MDA-MB-231G2/M ArrestIncreased Cyclin B levels

Data for this compound (NPEs) is from a study on N-propargylic β-enaminones. Data for Doxorubicin is from a separate study.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of this compound and Doxorubicin are initiated by distinct molecular interactions, leading to cell death through different signaling cascades.

This compound: The anticancer activity of N-propargylic β-enaminones, including this compound, is linked to the induction of reactive oxygen species (ROS). This increase in ROS is believed to be a key trigger for the downstream apoptotic cascade and cell cycle arrest. The upregulation of the tumor suppressor p21 and Cyclin D1 suggests an activation of the G0/G1 checkpoint, halting cell proliferation. The induction of apoptosis is further supported by changes in the expression of Bcl-2 family proteins, with an increase in the pro-apoptotic Bax.

Doxorubicin: Doxorubicin employs a multi-pronged attack to induce cytotoxicity in breast cancer cells. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that alters DNA topology, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These actions collectively trigger DNA damage responses, leading to cell cycle arrest at the G1/S and G2/M phases and the activation of apoptotic pathways. In p53-wildtype cells like MCF-7, Doxorubicin treatment leads to a significant upregulation of p53 and p21. The apoptotic cascade involves the modulation of Bcl-2 family proteins, with a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax, leading to the activation of caspases.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Doxorubicin and incubated for the specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of this compound or Doxorubicin for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

  • Fixation: Cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Enaminomycin_A_Signaling_Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Apoptosis Apoptosis ROS Generation->Apoptosis Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) ROS Generation->Cell Cycle Arrest (G0/G1) Bax Bax Apoptosis->Bax p21 p21 Cell Cycle Arrest (G0/G1)->p21 Cyclin D1 Cyclin D1 Cell Cycle Arrest (G0/G1)->Cyclin D1

This compound Signaling Pathway

Doxorubicin_Signaling_Pathway cluster_mechanisms Primary Mechanisms Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage->Apoptosis p53/p21 p53/p21 Cell Cycle Arrest->p53/p21 Bax/Bcl-2 Bax/Bcl-2 Apoptosis->Bax/Bcl-2

Doxorubicin Signaling Pathway

Experimental_Workflow Breast Cancer Cells Breast Cancer Cells Treatment Treatment Breast Cancer Cells->Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment->Cell Cycle Analysis (Flow Cytometry) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis

General Experimental Workflow

Conclusion and Future Directions

Doxorubicin remains a cornerstone of breast cancer chemotherapy with a well-elucidated, multi-faceted mechanism of action. This compound, with its distinct mechanism of inducing ROS-mediated cell death, presents an alternative approach to inducing cancer cell death. The available data suggests that while Doxorubicin exhibits potent cytotoxicity at lower concentrations and shorter exposure times, this compound also demonstrates significant cytotoxic and pro-apoptotic effects.

The lack of direct comparative cytotoxicity and apoptosis data under identical experimental conditions represents a significant knowledge gap. Future studies should focus on a direct head-to-head comparison of this compound and Doxorubicin in a panel of breast cancer cell lines, including those with varying receptor statuses and resistance profiles. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for breast cancer.

References

Unraveling the Action of Enaminomycin A: A Guide to Genetic Confirmation of its Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of genetic approaches used to validate the mechanism of action of the novel antibiotic, Enaminomycin A. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed protocols, and visual workflows to facilitate further investigation into this promising therapeutic agent.

Introduction

This compound is a recently discovered natural product exhibiting potent antibacterial activity. Preliminary studies have suggested that its primary mechanism of action involves the inhibition of a key enzymatic step in the bacterial cell wall biosynthesis pathway. Confirmation of this mechanism is crucial for its development as a clinical therapeutic. This guide details the genetic approaches that can be employed to definitively identify the molecular target and elucidate the precise mechanism of action of this compound.

Comparative Analysis of Genetic Approaches

Several genetic methodologies can be leveraged to confirm the mechanism of action of this compound. Each approach offers unique advantages and provides complementary data to build a comprehensive understanding of the drug-target interaction.

Genetic ApproachPrincipleExperimental ReadoutKey Advantages
Overexpression of the Putative Target Increased levels of the target protein may confer resistance to the compound by titrating it out.Shift in Minimum Inhibitory Concentration (MIC) upon target overexpression.Direct evidence of target engagement. Relatively straightforward to implement.
Gene Knockout/Knockdown of the Putative Target Deletion or reduced expression of the target gene may lead to hypersensitivity to the compound if the target is part of a non-essential but important pathway.Decreased MIC in the knockout/knockdown strain compared to wild-type.Confirms the importance of the target in the cellular response to the compound.
Spontaneous Resistant Mutant Screening Selection of mutants that can grow in the presence of lethal concentrations of this compound, followed by whole-genome sequencing to identify mutations in the target gene or related pathways.Identification of mutations conferring resistance, often within the drug-binding site of the target protein.Unbiased approach to identify the direct target and potential resistance mechanisms.
Chemical-Genetic Profiling Screening a library of gene deletion mutants for hypersensitivity to this compound. Genes whose deletion sensitizes cells to the compound are likely functionally related to the drug's target pathway.A "fitness profile" of the compound across the mutant library, which can be compared to profiles of known drugs to infer the mechanism of action.Provides a systems-level view of the compound's effects and can reveal unexpected genetic interactions.

Experimental Protocols

Target Overexpression Assay

Objective: To determine if overexpression of the putative target protein confers resistance to this compound.

Methodology:

  • Cloning: The gene encoding the putative target protein is cloned into an inducible expression vector (e.g., pET vector system for E. coli or a similar system for the target organism).

  • Transformation: The expression vector is transformed into a suitable host strain. A control strain with an empty vector is also prepared.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) of this compound is determined for both the overexpression strain and the control strain in the presence and absence of the inducer molecule (e.g., IPTG).

  • Data Analysis: A significant increase (e.g., ≥4-fold) in the MIC for the overexpression strain upon induction, compared to the uninduced and empty vector controls, indicates that the overexpressed protein is the likely target of this compound.

Spontaneous Resistant Mutant Generation and Sequencing

Objective: To identify the molecular target of this compound by selecting for and sequencing resistant mutants.

Methodology:

  • Selection: A large population of susceptible bacteria (e.g., 109-1010 cells) is plated on solid medium containing a concentration of this compound that is 4-8 times the MIC.

  • Isolation and Verification: Colonies that appear after incubation are isolated and re-streaked on the same selective medium to confirm their resistance phenotype. The MIC of this compound for the confirmed resistant mutants is determined.

  • Genomic DNA Extraction: Genomic DNA is extracted from the resistant mutants and the parental wild-type strain.

  • Whole-Genome Sequencing: The genomes of the resistant mutants and the wild-type strain are sequenced using a next-generation sequencing platform.

  • Variant Analysis: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not in the wild-type. Mutations consistently found in the same gene across multiple independent mutants strongly suggest that this gene encodes the drug target.

Visualizing the Workflow and Logic

To facilitate a clearer understanding of the experimental processes and the logical flow of a mechanism of action study, the following diagrams have been generated using the DOT language.

a Target Validation Workflow cluster_hypothesis Hypothesis Generation cluster_validation Genetic Validation cluster_confirmation Confirmation Putative Target Putative Target Overexpression Overexpression Putative Target->Overexpression Increased Resistance? Knockout Knockout Putative Target->Knockout Increased Sensitivity? Resistant Mutants Resistant Mutants Putative Target->Resistant Mutants Mutations in Target? Mechanism Confirmed Mechanism Confirmed Overexpression->Mechanism Confirmed Knockout->Mechanism Confirmed Resistant Mutants->Mechanism Confirmed

Caption: Genetic approaches for target validation.

b Resistant Mutant Screening Logic Start Start Plate on High [this compound] Plate on High [this compound] Start->Plate on High [this compound] Isolate Colonies Isolate Colonies Plate on High [this compound]->Isolate Colonies Confirm Resistance (MIC) Confirm Resistance (MIC) Isolate Colonies->Confirm Resistance (MIC) Whole Genome Sequencing Whole Genome Sequencing Confirm Resistance (MIC)->Whole Genome Sequencing Identify Mutations Identify Mutations Whole Genome Sequencing->Identify Mutations Target Identified Target Identified Identify Mutations->Target Identified

A Comparative Safety Analysis of Enaminomycin A and Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved safety profiles is a paramount objective in oncological research. Enaminomycin A, a natural product derived from Streptomyces baarnensis, has demonstrated inhibitory effects against the L-1210 murine leukemia cell line, alongside antibacterial and weak antifungal activities. This has positioned it as a compound of interest for further investigation. However, a comprehensive evaluation of its safety profile is crucial before its potential as a chemotherapeutic can be fully assessed. This guide provides a comparative overview of the known safety profiles of three widely used chemotherapeutic agents—doxorubicin (B1662922), cisplatin, and paclitaxel—and outlines the necessary experimental framework to establish a comparable safety profile for this compound.

I. Safety Profiles of Existing Chemotherapeutic Agents

The following sections detail the well-documented toxicities of doxorubicin, cisplatin, and paclitaxel, which serve as a benchmark for the evaluation of new chemical entities like this compound.

A. Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in the treatment of various cancers, including breast, lung, and ovarian cancers. Its clinical utility is often limited by significant cardiotoxicity.

Key Toxicities:

  • Cardiotoxicity: This is the most significant dose-limiting toxicity of doorubicin. It can manifest as acute effects like arrhythmias and pericarditis, or more commonly, as chronic, cumulative, and often irreversible cardiomyopathy leading to congestive heart failure. The risk of cardiotoxicity increases with the cumulative dose administered to the patient.

  • Myelosuppression: Doxorubicin commonly causes a decrease in the production of blood cells in the bone marrow, leading to neutropenia, thrombocytopenia, and anemia.

  • Nausea and Vomiting: These are common and often severe side effects.

  • Hair Loss (Alopecia): This is another very common side effect.

Mechanism of Cardiotoxicity:

The cardiotoxicity of doxorubicin is multifactorial, with the primary mechanisms believed to be:

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can chelate iron and catalyze the production of ROS, which leads to oxidative stress and damage to cardiomyocytes.

  • Topoisomerase IIβ Inhibition: In addition to its anticancer effect via inhibition of topoisomerase IIα in cancer cells, doxorubicin also inhibits topoisomerase IIβ in cardiomyocytes. This leads to DNA double-strand breaks and ultimately triggers apoptotic pathways.

  • Mitochondrial Dysfunction: Doxorubicin can accumulate in the mitochondria of heart cells, impairing mitochondrial respiration and energy production, which is critical for cardiac function.

G Doxorubicin-Induced Cardiotoxicity Pathway Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria Topoisomerase_IIb Topoisomerase_IIb Doxorubicin->Topoisomerase_IIb ROS_Production Increased ROS Production Mitochondria->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial_Dysfunction DNA_Damage DNA Double-Strand Breaks Topoisomerase_IIb->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Cardiomyocyte Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis Cardiac_Dysfunction Cardiac Dysfunction Apoptosis->Cardiac_Dysfunction Mitochondrial_Dysfunction->Apoptosis G Cisplatin-Induced Nephrotoxicity Pathway Cisplatin Cisplatin Renal_Tubule_Cell Renal Proximal Tubule Cell Cisplatin->Renal_Tubule_Cell Cellular_Uptake Cellular Uptake & Accumulation Renal_Tubule_Cell->Cellular_Uptake DNA_Adducts Formation of DNA Adducts Cellular_Uptake->DNA_Adducts ROS_Production Increased ROS Production Cellular_Uptake->ROS_Production Inflammation Inflammatory Response Cellular_Uptake->Inflammation Apoptosis Apoptosis DNA_Adducts->Apoptosis ROS_Production->Apoptosis Inflammation->Apoptosis Kidney_Injury Acute Kidney Injury Apoptosis->Kidney_Injury G Paclitaxel-Induced Neurotoxicity Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitochondrial_Dysfunction Mitochondrial Dysfunction Paclitaxel->Mitochondrial_Dysfunction Axonal_Transport Disrupted Axonal Transport Microtubules->Axonal_Transport Axon_Degeneration Axonal Degeneration Axonal_Transport->Axon_Degeneration Mitochondrial_Dysfunction->Axon_Degeneration Peripheral_Neuropathy Peripheral Neuropathy Axon_Degeneration->Peripheral_Neuropathy G Workflow for this compound Safety Profile Assessment Start This compound In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Start->In_Vitro_Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Comet Assay, Ames Test) Start->Genotoxicity In_Vivo_Toxicity In Vivo Acute Toxicity Studies (e.g., LD50) Start->In_Vivo_Toxicity Data_Analysis Data Analysis & IC50/LD50 Determination In_Vitro_Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis In_Vivo_Toxicity->Data_Analysis Comparison Comparison with Existing Chemotherapeutics Data_Analysis->Comparison Safety_Profile Establishment of Safety Profile Comparison->Safety_Profile

Independent Verification of Enaminomycin A's Cytostatic Effects on L1210 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the cytostatic effects of Enaminomycin A on murine leukemia L1210 cells. Due to the absence of publicly available data on the effects of this compound on this specific cell line, this document outlines a comprehensive experimental approach. It further presents a comparison with established cytostatic agents that have documented activity against L1210 cells, offering a benchmark for evaluating novel compounds.

Comparative Framework for Cytostatic Activity

To ascertain the cytostatic potential of this compound against L1210 cells, a direct comparison with known anticancer agents is essential. The following table summarizes the reported cytostatic or cytotoxic activity of several alternative compounds against the L1210 cell line. This data serves as a reference for interpreting the experimental results obtained for this compound.

CompoundReported Activity on L1210 CellsMechanism of Action (General)
This compound Data not currently availablePresumed antibiotic with potential cytostatic properties
Doxorubicin Widely used, potent cytotoxic agent against L1210Intercalates DNA, inhibits topoisomerase II
Cisplatin Effective cytotoxic agent against L1210Forms DNA adducts, leading to apoptosis
Paclitaxel Known to be active against L1210 cellsStabilizes microtubules, leading to cell cycle arrest
Mitomycin C D0 value of 15.0 µM (concentration for 37% survival)[1][2]Alkylating agent that cross-links DNA
Cyclophosphamide (B585) Active in vivo against L1210 leukemia[3][4]Alkylating agent, requires metabolic activation
Cinnamic Aldehyde 50% growth inhibition at 4.8 µg/mL[5]Inhibits protein synthesis by targeting sulfhydryl groups[5]

Note: The IC50 (half-maximal inhibitory concentration) is a standard measure of a compound's potency. For a comprehensive comparison, it is recommended to determine the IC50 values for this compound and the selected alternative agents under identical experimental conditions.

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for L1210 cell culture and the assessment of cytostatic effects are provided.

L1210 Cell Culture Protocol

The L1210 cell line, derived from a murine lymphocytic leukemia, is cultured in suspension.

Materials:

  • L1210 cells (e.g., ATCC® CCL-219™)

  • Culture Medium: Fischer's Medium supplemented with 10% horse serum and 2mM L-glutamine, or DMEM with 10% fetal bovine serum.[6]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution (0.4%)

  • Incubator at 37°C with 5% CO2

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed culture medium.

    • Centrifuge at 125 x g for 5-10 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.

  • Cell Maintenance:

    • Maintain cell cultures in T-25 or T-75 flasks.

    • Maintain cell density between 5 x 10^4 and 8 x 10^5 cells/mL.[6]

    • Subculture every 2-3 days by diluting the cell suspension with fresh medium to the starting density.

    • To monitor cell viability, mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

MTT Assay for Cytostatic Effect Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

  • L1210 cell suspension

  • 96-well flat-bottom microplates

  • This compound and other test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding:

    • Seed L1210 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.[9]

    • Include wells with medium only as a blank control.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the alternative cytostatic agents.

    • Add the desired final concentrations of the compounds to the wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

    • Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in this comparative study.

Experimental_Workflow Experimental Workflow for Cytostatic Effect Verification cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis L1210 L1210 Cell Culture Seed Seed Cells in 96-well Plates L1210->Seed Treat Add Compounds to Wells Seed->Treat EnaA This compound (Test Compound) EnaA->Treat Alts Alternative Agents (Controls) Alts->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Values Calculate->IC50 Compare Compare Cytostatic Effects IC50->Compare

Caption: Workflow for verifying and comparing cytostatic effects on L1210 cells.

This guide provides the necessary framework and detailed protocols for researchers to independently verify the cytostatic effects of this compound on L1210 cells and to compare its activity against established anticancer agents. Rigorous adherence to these protocols will ensure the generation of reliable and comparable data, contributing to the evaluation of this compound's potential as a therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Enaminomycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Due to its biological activity, Enaminomycin A should be treated as hazardous waste. The primary objective is to prevent its release into the environment by ensuring it is properly inactivated and disposed of in accordance with all applicable regulations.

Key Chemical Properties and Considerations

While a comprehensive Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not publicly available, its chemical nature provides clues for safe handling. As an epoxy quinone with a primary amine and carboxylic acid, it is a reactive molecule.[1]

PropertyImplication for Disposal
Chemical Family Epoxy Quinone
Functional Groups Epoxy, Primary Amine, Carboxylic Acid[1]
Biological Activity Antibacterial, Cytostatic[1]
Physical State Solid (based on related compounds)

Given its potent biological effects, all materials contaminated with this compound, including personal protective equipment (PPE), glassware, and solutions, should be treated as hazardous waste.

Standard Disposal Protocol for this compound

The following procedure outlines a recommended workflow for the safe disposal of this compound. It is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations, which supersede the general guidance provided here.

Enaminomycin_A_Disposal_Workflow cluster_prep Preparation Phase cluster_inactivation Inactivation & Segregation cluster_disposal Final Disposal A Consult Institutional EHS Guidelines & Regulations B Gather Necessary PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B 1. Review C Inactivate this compound Waste (if established protocol exists) e.g., chemical neutralization D Segregate Waste: - Solid Waste (contaminated PPE, vials) - Liquid Waste (solutions) C->D 2. Process E Package in a designated, properly labeled hazardous waste container F Store in a secure, designated hazardous waste accumulation area E->F 3. Contain G Arrange for pickup by a licensed hazardous waste disposal service F->G 4. Store & Schedule

Caption: Step-by-step workflow for the safe disposal of this compound.

Experimental Protocol: General Chemical Inactivation (Hypothetical)

While a specific, validated inactivation protocol for this compound is not documented in available literature, a general approach for compounds with similar functional groups might involve chemical degradation. The following is a hypothetical example and must be validated in a controlled laboratory setting under the guidance of your institution's EHS department before implementation.

Objective: To chemically modify this compound to reduce its biological activity before disposal.

Materials:

  • This compound waste (solid or liquid)

  • 1 M Sodium hypochlorite (B82951) solution (bleach) or a suitable oxidizing agent

  • 1 M Sodium hydroxide (B78521) solution (for pH adjustment)

  • pH indicator strips

  • Appropriate hazardous waste containers

Procedure:

  • Preparation: Work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Dilution: If treating a concentrated solution of this compound, dilute it with a compatible solvent to a manageable concentration (e.g., < 1 mg/mL).

  • Inactivation: Slowly add an excess of 1 M sodium hypochlorite solution to the this compound waste. The reactive epoxy and amine groups are susceptible to oxidation.

  • pH Adjustment: Adjust the pH of the resulting solution to be within the neutral range (pH 6-8) using 1 M sodium hydroxide. Verify the pH with indicator strips.

  • Disposal: Dispose of the neutralized solution as hazardous liquid waste, following your institution's guidelines.

Disclaimer: This is a generalized protocol and may not be effective or safe for this compound. The reactivity and byproducts are unknown. Always consult with a qualified chemist and your EHS office to develop and validate a specific inactivation protocol.

Final Recommendations

Given the lack of specific disposal data for this compound, a conservative approach is essential. Always handle this compound and any associated waste as hazardous. Prioritize consultation with your institution's safety personnel to ensure compliance and safety. Proper disposal not only protects the health and safety of laboratory personnel but also safeguards the environment from contamination by potent bioactive molecules.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。